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  • Product: 4-Cyclobutoxypyridine-2-carbonitrile
  • CAS: 1344306-63-3

Core Science & Biosynthesis

Foundational

4-Cyclobutoxypyridine-2-carbonitrile CAS 1344306-63-3 chemical properties

An In-Depth Technical Guide on the Physicochemical and Synthetic Profile of 4-Cyclobutoxypyridine-2-carbonitrile (CAS 1344306-63-3) Executive Summary In modern medicinal chemistry and rational drug design, the selection...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Physicochemical and Synthetic Profile of 4-Cyclobutoxypyridine-2-carbonitrile (CAS 1344306-63-3)

Executive Summary

In modern medicinal chemistry and rational drug design, the selection of starting scaffolds dictates the pharmacokinetic and pharmacodynamic trajectory of a lead compound. 4-Cyclobutoxypyridine-2-carbonitrile (CAS 1344306-63-3) has emerged as a premium, highly versatile building block[1][2]. By integrating a sterically demanding cyclobutoxy ether with a highly reactive 2-carbonitrile group on a pyridine core, this molecule offers researchers a dual-purpose platform: it serves as a robust bioisosteric core for target binding while providing a synthetic handle for divergent downstream functionalization.

This whitepaper details the physicochemical rationale behind its structural design, outlines self-validating synthetic protocols, and maps its downstream utility for drug development professionals.

Physicochemical Profiling & Structural Rationale

As a Senior Application Scientist, I often emphasize that functional groups must be chosen for their biological causality, not just their synthetic availability. The architecture of 4-Cyclobutoxypyridine-2-carbonitrile is highly deliberate:

  • The Cyclobutoxy Advantage (Metabolic Shielding): Standard methoxy- or ethoxy-substituted pyridines are highly susceptible to rapid in vivo O-dealkylation by Cytochrome P450 (CYP) enzymes. Replacing a linear alkyl chain with a cyclobutyl ring introduces significant steric bulk and a unique puckered conformation. This structural modification sterically shields the ether oxygen, drastically reducing the rate of oxidative cleavage while simultaneously increasing the molecule's lipophilicity (LogP) to enhance cellular membrane permeability.

  • The 2-Carbonitrile Handle (Electronic Tuning & Versatility): The cyano group at the 2-position acts as a strong electron-withdrawing group (EWG). It lowers the electron density of the pyridine ring, making the scaffold highly resistant to electrophilic aromatic oxidation. More importantly, the nitrile is a prime precursor for generating primary amines, carboxylic acids, amidines, and tetrazoles—key pharmacophores in kinase inhibitors and GPCR modulators.

Quantitative Data Summary

The following table summarizes the computed and experimental physicochemical properties of the scaffold, which are critical for calculating downstream reaction stoichiometry and predicting Lipinski parameters[1].

PropertyValueClinical/Synthetic Relevance
CAS Number 1344306-63-3Unique identifier for procurement[1][2].
Molecular Formula C10H10N2ODetermines precise mass balance.
Molecular Weight 174.20 g/mol Low MW allows for extensive downstream elaboration.
XLogP3-AA ~1.8Optimal baseline lipophilicity for oral bioavailability.
Topological Polar Surface Area 45.9 ŲExcellent for blood-brain barrier (BBB) penetration.
Hydrogen Bond Acceptors 3Facilitates hinge-region binding in kinases.
Rotatable Bonds 2Low entropy penalty upon target binding.

Synthetic Methodologies: Scaffold Generation

The most efficient and scalable retrosynthetic route to 4-Cyclobutoxypyridine-2-carbonitrile is via Nucleophilic Aromatic Substitution (SNAr) . The starting material, 4-chloro-2-cyanopyridine, is highly activated for SNAr due to the synergistic electron-withdrawing effects of both the pyridine nitrogen and the ortho-cyano group.

Workflow Deprotonation Step 1: Alkoxide Formation Cyclobutanol + NaH (0°C) SNAr Step 2: SNAr Reaction Add 4-Chloro-2-cyanopyridine (DMF, 25°C, 4h) Deprotonation->SNAr Workup Step 3: Quench & Extraction Ice-H2O / EtOAc SNAr->Workup Purification Step 4: Chromatography Silica Gel (Hexanes/EtOAc) Workup->Purification Product 4-Cyclobutoxypyridine-2-carbonitrile (Target Yield: >85%) Purification->Product

Figure 1: Standardized SNAr workflow for 4-Cyclobutoxypyridine-2-carbonitrile synthesis.

Experimental Protocol: Standardized SNAr Synthesis

This protocol is designed as a self-validating system. The causality of each step ensures high purity and yield.

Reagents & Materials:

  • 4-Chloro-2-cyanopyridine (1.0 equiv, 10 mmol)

  • Cyclobutanol (1.2 equiv, 12 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 equiv, 15 mmol)

  • Anhydrous Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Alkoxide Generation (0°C): Charge a flame-dried, argon-purged round-bottom flask with NaH and anhydrous DMF. Cool the suspension to 0°C using an ice bath. Causality: Cooling prevents the exothermic deprotonation from degrading the solvent. Dropwise add cyclobutanol. Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of sodium cyclobutoxide.

  • Electrophile Addition: Dissolve 4-chloro-2-cyanopyridine in a minimal volume of anhydrous DMF. Add this solution dropwise to the alkoxide mixture at 0°C.

  • Reaction Propagation (25°C): Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 4 hours. Causality: DMF, a polar aprotic solvent, leaves the alkoxide nucleophile unsolvated and highly reactive, driving the SNAr to completion at ambient temperature without the need for thermal heating (which could hydrolyze the sensitive nitrile group).

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the UV-active starting material (Rf ~0.4) and the appearance of a new, highly UV-active product spot (Rf ~0.6) validates completion.

  • Quench & Extraction: Quench the reaction by slowly pouring the mixture into crushed ice-water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to effectively remove residual DMF.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient elution 0-20% EtOAc in Hexanes) to afford the pure product as a crystalline solid or viscous oil.

Divergent Downstream Functionalization

Once synthesized or procured[3], the true value of 4-Cyclobutoxypyridine-2-carbonitrile lies in the manipulation of the nitrile group. The pathways below illustrate how medicinal chemists transform this single building block into diverse pharmacophores.

Pathways Core 4-Cyclobutoxypyridine- 2-carbonitrile Amine Primary Amine (Hinge Binder Motif) Core->Amine Reduction (H2, Pd/C or LiAlH4) Acid Picolinic Acid Deriv. (Metal Chelator) Core->Acid Hydrolysis (NaOH, H2O, Δ) Tetrazole Tetrazole (Bioisostere) Core->Tetrazole Cycloaddition (NaN3, NH4Cl, Δ) Amidine Amidine (H-Bond Donor/Acceptor) Core->Amidine Pinner Reaction (HCl, ROH then NH3)

Figure 2: Divergent downstream functionalization pathways of the 2-carbonitrile moiety.

  • Reduction to Primary Amines: Catalytic hydrogenation (H₂, Pd/C in acidic methanol) or reduction via LiAlH₄ yields (4-cyclobutoxypyridin-2-yl)methanamine. This primary amine is a classic motif for binding to the hinge region of kinases via bidentate hydrogen bonding.

  • Tetrazole Synthesis: Reacting the nitrile with sodium azide (NaN₃) and ammonium chloride in DMF at elevated temperatures (120°C) yields a 1H-tetrazole. Tetrazoles are metabolically stable, lipophilic bioisosteres of carboxylic acids, ideal for enhancing the oral half-life of a drug candidate.

  • Pinner Reaction to Amidines: Treatment with anhydrous HCl in an alcohol followed by ammonia yields an amidine, a highly basic functional group critical for targeting aspartate or glutamate residues in protease active sites.

References

  • Guidechem. "MOLPORT-013-474-643 1344306-63-3 wiki - Guidechem: 4-cyclobutoxypyridine-2-carbonitrile." Guidechem Chemical Database.
  • AS-1 (Enamine Catalog). "88-4569-21 Enamine 化合物 250mg CAS No:1344306-63-3 EN300-132267." Axel As-1.
  • Scribd (Building Blocks Catalogue). "Building Blocks Catalogue | PDF | Chloride | Chemical Compounds." Scribd.

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Cyclobutoxy-Substituted Pyridine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Cyclobutoxy-substituted pyridines are an emerging class of scaffolds in medicinal chemistry, valued for their unique conformational constr...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclobutoxy-substituted pyridines are an emerging class of scaffolds in medicinal chemistry, valued for their unique conformational constraints and potential to modulate physicochemical properties. A thorough understanding of their thermodynamic stability is paramount for predicting shelf-life, metabolic fate, and overall viability as drug candidates. This technical guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for assessing the thermodynamic stability of these derivatives. It delves into the interplay of ring strain within the cyclobutoxy moiety and the electronic landscape of the pyridine ring. Detailed experimental protocols for thermal and hydrolytic stability analysis, alongside a robust computational workflow using Density Functional Theory (DFT), are presented. This guide aims to equip researchers with the foundational knowledge and practical tools to investigate and predict the stability of this important class of molecules.

Introduction: The Rising Profile of Cyclobutoxy-Substituted Pyridines in Drug Discovery

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, present in a multitude of FDA-approved drugs.[1] Its nitrogen atom can act as a hydrogen bond acceptor and a basic center, while the aromatic system allows for π-stacking interactions with biological targets.[2] The substitution pattern on the pyridine ring provides a powerful means to fine-tune a molecule's pharmacokinetic and pharmacodynamic properties.[3]

In recent years, the incorporation of small, strained ring systems like cyclobutane has gained traction as a strategy to impart novel three-dimensional character to drug candidates.[4] The cyclobutoxy group, in particular, offers a unique combination of steric bulk and conformational rigidity that can be exploited to enhance target binding affinity and metabolic stability. However, the inherent ring strain of the cyclobutane ring introduces a potential liability in terms of thermodynamic stability.[5][6] This guide provides a detailed exploration of the factors governing the stability of cyclobutoxy-substituted pyridine derivatives, offering both theoretical insights and practical methodologies for its assessment.

Theoretical Framework: A Duality of Strain and Aromaticity

The thermodynamic stability of a cyclobutoxy-substituted pyridine derivative is primarily dictated by the interplay of two key factors: the ring strain of the cyclobutoxy group and the electronic properties of the substituted pyridine ring.

The Energetic Cost of the Cyclobutoxy Moiety

Cyclobutane possesses a significant amount of ring strain, estimated to be around 26.3 kcal/mol.[5][6] This strain arises from two main contributions:

  • Angle Strain: The ideal sp³ bond angle is 109.5°. In a planar cyclobutane, the internal C-C-C bond angles would be a mere 90°, leading to substantial angle strain. To alleviate this, cyclobutane adopts a puckered or "butterfly" conformation.[5][7]

  • Torsional Strain: In a planar conformation, the hydrogen atoms on adjacent carbon atoms would be eclipsed. The puckered conformation also helps to reduce this torsional strain by staggering some of the C-H bonds.[8]

This inherent strain makes the cyclobutoxy group a potential site of chemical reactivity, where reactions that lead to the opening of the four-membered ring can be thermodynamically favorable.

cluster_0 Factors Influencing Stability Ring_Strain Cyclobutoxy Ring Strain (Angle and Torsional) Overall_Stability Overall Thermodynamic Stability Ring_Strain->Overall_Stability Destabilizing Influence Electronic_Effects Pyridine Ring Electronics (Inductive and Resonance) Electronic_Effects->Overall_Stability Modulating Influence

Caption: Interplay of ring strain and electronic effects on stability.

The Modulating Influence of the Pyridine Ring

The pyridine ring, being an electron-deficient aromatic system, can influence the stability of the attached cyclobutoxy group through inductive and resonance effects. The position of the cyclobutoxy substituent on the pyridine ring is critical:

  • Substitution at C-2 or C-4: An oxygen atom directly attached to the 2- or 4-position of the pyridine ring can participate in resonance, donating electron density to the ring. This delocalization can have a stabilizing effect on the C-O bond of the ether linkage.

  • Substitution at C-3: At the 3-position, the resonance effect is less pronounced, and the electron-withdrawing inductive effect of the pyridine nitrogen will be more dominant.

The electronic nature of other substituents on the pyridine ring will further modulate these effects, either enhancing or diminishing the stability of the cyclobutoxy moiety.

Experimental Approaches to Determine Thermodynamic Stability

A comprehensive assessment of thermodynamic stability requires a multi-pronged experimental approach, evaluating both thermal and hydrolytic degradation pathways.

Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for determining the melting point and enthalpy of fusion of a compound, which are indicators of its thermal stability.[9]

Experimental Protocol: DSC Analysis

  • Sample Preparation: Accurately weigh 2-5 mg of the cyclobutoxy-substituted pyridine derivative into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

  • Data Analysis: The temperature at the peak of the endotherm corresponds to the melting point (Tm), and the integrated area of the peak provides the enthalpy of fusion (ΔHfus). A lower melting point and enthalpy of fusion can suggest lower lattice stability.

Start Start Sample_Prep Sample Preparation (2-5 mg in Al pan) Start->Sample_Prep Instrument_Setup Instrument Setup (Sample and Reference Pans) Sample_Prep->Instrument_Setup Heating Heating Program (e.g., 10 °C/min under N2) Instrument_Setup->Heating Data_Acquisition Data Acquisition (Heat Flow vs. Temperature) Heating->Data_Acquisition Analysis Data Analysis (Determine Tm and ΔHfus) Data_Acquisition->Analysis End End Analysis->End

Caption: Experimental workflow for DSC analysis.

Hydrolytic Stability Profiling

The ether linkage of the cyclobutoxy group can be susceptible to hydrolysis, particularly under acidic or basic conditions.[10] Assessing hydrolytic stability is crucial for predicting the behavior of a drug candidate in the gastrointestinal tract and during storage in aqueous formulations.

Experimental Protocol: Hydrolytic Stability Study

  • Buffer Preparation: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 7.4, and 9).

  • Sample Incubation: Prepare stock solutions of the test compound in a suitable organic solvent (e.g., DMSO) and dilute them into the aqueous buffers to a final concentration of, for example, 10 µM. Incubate the solutions at a constant temperature (e.g., 37 °C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw aliquots from each incubation mixture.

  • Quenching and Analysis: Quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard. Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound versus time for each pH condition. From this data, the half-life (t1/2) of the compound at each pH can be determined.

Computational Chemistry as a Predictive Tool

Computational methods, particularly Density Functional Theory (DFT), offer a powerful and cost-effective means to predict the thermodynamic stability of molecules before their synthesis.[11][12]

In Silico Workflow for Stability Prediction

A typical computational workflow for assessing the thermodynamic stability of cyclobutoxy-substituted pyridine derivatives involves the following steps:

Computational Protocol: DFT Calculations

  • Structure Building: Construct the 3D structure of the cyclobutoxy-substituted pyridine derivative using molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common level of theory for this is B3LYP with a 6-31G(d) basis set.[6]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE), thermal energy, enthalpy, and Gibbs free energy.

  • Calculation of Thermodynamic Properties: The calculated Gibbs free energy of formation (ΔGf) provides a direct measure of the molecule's thermodynamic stability. A more negative ΔGf indicates greater stability.

Start Start Build_Structure Build 3D Structure Start->Build_Structure Geometry_Optimization Geometry Optimization (e.g., B3LYP/6-31G(d)) Build_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation (Confirm Minimum, Obtain ZPVE) Geometry_Optimization->Frequency_Calculation Thermodynamic_Properties Calculate Thermodynamic Properties (ΔGf, ΔHf) Frequency_Calculation->Thermodynamic_Properties End End Thermodynamic_Properties->End

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Foundational

4-Cyclobutoxypyridine-2-carbonitrile: Electronic and Steric Properties in Medicinal Chemistry and Organic Synthesis

Executive Summary The compound 4-Cyclobutoxypyridine-2-carbonitrile (CAS 1344306-63-3) is an advanced heterocyclic building block increasingly utilized in fragment-based drug discovery and complex organic synthesis[1]. S...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 4-Cyclobutoxypyridine-2-carbonitrile (CAS 1344306-63-3) is an advanced heterocyclic building block increasingly utilized in fragment-based drug discovery and complex organic synthesis[1]. Structurally, it consists of an electron-deficient pyridine core modulated by two opposing functional groups: a strongly electron-withdrawing 2-carbonitrile (cyano) group and an electron-donating, sterically demanding 4-cyclobutoxy group.

This whitepaper provides an in-depth technical analysis of the electronic "push-pull" dynamics and the unique steric boundaries of this scaffold. By understanding the causality behind its physical chemistry, researchers can rationally design synthetic routes, predict regioselectivity, and optimize binding affinities in medicinal chemistry campaigns.

Electronic Properties: The Push-Pull Dichotomy

The reactivity of 4-cyclobutoxypyridine-2-carbonitrile is governed by a pronounced electronic dipole across the heterocyclic ring, creating a highly polarized π -system.

The Pyridine-2-carbonitrile Core (Electron Depletion)

Pyridine inherently possesses a low-lying Lowest Unoccupied Molecular Orbital (LUMO) due to the electronegativity of the nitrogen atom. The addition of the carbonitrile group at the C2 position exacerbates this electron deficiency via strong inductive (-I) and mesomeric (-M) effects[2]. This electron withdrawal heavily depletes electron density at the ortho (C6) and para (C4) positions relative to the nitrile, priming the ring for nucleophilic aromatic substitution (SNAr) if a suitable leaving group is present.

The 4-Cyclobutoxy Modulation (Electron Injection)

Counteracting the cyano group, the 4-cyclobutoxy substituent acts as a powerful electron-donating group (EDG). The oxygen atom's lone pairs participate in resonance (+M effect) with the pyridine π -system. This electron injection specifically raises the Highest Occupied Molecular Orbital (HOMO) and localizes electron density at the C3 and C5 positions.

Orbital Separation and Charge Transfer

Because the HOMO is localized over the cyclobutoxy oxygen and the C3/C5 carbons, while the LUMO is dispersed over the electron-deficient cyano group and the C2/C6 carbons, the molecule exhibits significant intramolecular charge transfer characteristics[3]. This spatial separation of orbitals stabilizes the molecule but creates distinct zones of electrophilicity and nucleophilicity.

ReactivityLogic Core 4-Cyclobutoxypyridine-2-carbonitrile (Push-Pull System) Cyano 2-Cyano Group (-I, -M Effect) Core->Cyano Cyclo 4-Cyclobutoxy Group (+M Effect, Steric Bulk) Core->Cyclo Pyridine Pyridine Core (Electron Deficient) Core->Pyridine ElectrophilicC Highly Electrophilic Nitrile Carbon (Target for Nucleophiles) Cyano->ElectrophilicC Lowers LUMO StericShield Electron-Rich C3/C5 (Sterically shielded by puckering) Cyclo->StericShield Raises HOMO SNAr Regioselective Reactivity (C6 is highly electrophilic) Pyridine->SNAr Polarized u03c0-system

Electronic and steric reactivity logic of 4-Cyclobutoxypyridine-2-carbonitrile.

Steric Properties: Puckering and Linearity

The three-dimensional geometry of the substituents dictates the physical accessibility of the reactive sites.

Cyclobutane Ring Puckering

Unlike a methoxy group, which can freely rotate and adopt a planar conformation to maximize orbital overlap, the cyclobutoxy group is sterically constrained. To minimize Pitzer strain (torsional strain between adjacent methylene hydrogens), the cyclobutane ring adopts a puckered "butterfly" conformation.

  • Mechanistic Implication: This puckering creates a three-dimensional steric shield that projects above and below the plane of the pyridine ring. It heavily restricts rotation around the C(aryl)-O bond and physically blocks bulky electrophiles from attacking the electron-rich C3 and C5 positions.

Cyano Group Linearity

In stark contrast, the 2-cyano group is sp-hybridized, resulting in a linear 180° geometry[4].

  • Mechanistic Implication: The nitrile carbon projects away from the pyridine ring with an extremely minimal steric footprint. Despite the bulk of the cyclobutoxy group at C4, the C2-nitrile remains highly accessible for nucleophilic addition, making it an ideal handle for synthesizing tetrazoles, amidines, or primary amines.

Quantitative Data Summary

The following table synthesizes the structural and electronic parameters of the compound, extrapolating from established pyridine-2-carbonitrile systems to highlight the specific impact of the cyclobutoxy substitution.

PropertyValue / CharacteristicMechanistic Implication
Molecular Weight 174.20 g/mol [1]Optimal sizing for fragment-based drug design (FBDD).
C2-Carbonitrile Effect Strongly EWG (-I, -M)Depletes electron density at C4/C6; lowers LUMO energy.
C4-Cyclobutoxy Effect Strongly EDG (+M), Steric BulkShields C3/C5; raises HOMO; puckered conformation limits rotation.
Predicted LogP ~1.8Lipophilic enough for membrane permeability, balanced by the polar nitrile.
1 H NMR Shift (C3-H) ~7.2 ppm (Upfield shifted)Validates the +M electron donation from the cyclobutoxy oxygen shielding the proton.
Nitrile Geometry Linear (sp-hybridized)Unhindered access for nucleophilic attack despite C4 bulk.

Experimental Protocols: Derivatization and Validation

To leverage the electronic and steric properties described above, the following self-validating protocols detail the derivatization of the nitrile group and the structural validation of the core.

Protocol 1: Lewis Acid-Mediated Conversion of Nitrile to Amidine

Causality: The +M effect of the cyclobutoxy group slightly reduces the electrophilicity of the nitrile carbon compared to an unsubstituted 2-cyanopyridine. Therefore, Lewis acid activation is required to sufficiently polarize the C≡N bond for nucleophilic attack by an amine.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 4-cyclobutoxypyridine-2-carbonitrile (1.0 mmol, 174 mg) and anhydrous toluene (10 mL).

  • Activation: Cool the solution to 0 °C. Dropwise, add Trimethylaluminum (AlMe 3​ , 2.0 M in toluene, 1.2 mmol). Caution: AlMe 3​ is highly pyrophoric. Stir for 30 minutes to allow the Lewis acid to coordinate with the nitrile nitrogen, lowering the LUMO.

  • Nucleophilic Addition: Add the desired primary amine (e.g., benzylamine, 1.5 mmol) slowly. The linear geometry of the nitrile ensures no steric clash during this addition.

  • Heating: Heat the reaction mixture to 80 °C for 12 hours.

  • Self-Validation (TLC): Monitor the reaction via Thin Layer Chromatography (TLC) using 3:1 Hexanes/Ethyl Acetate. The starting material (non-polar, R f​ ≈ 0.6) will disappear, replaced by a highly polar spot (amidine product, R f​ ≈ 0.1) that streaks due to its basicity.

  • Quenching: Cool to 0 °C and carefully quench with a slurry of silica gel and water (slowly, to manage methane gas evolution from unreacted AlMe 3​ ). Filter through Celite and concentrate the filtrate.

Protocol 2: Structural Validation via NMR and X-Ray

Causality: To confirm the steric puckering of the cyclobutane ring and the electronic shielding of the pyridine core, comprehensive structural validation is required.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal standard).

  • 1 H NMR Acquisition: Acquire a standard 1D 1 H NMR spectrum at 400 MHz.

  • Electronic Validation: Analyze the chemical shifts. The C3 proton (ortho to the cyclobutoxy group) should appear significantly upfield (shielded, ~7.2 ppm) compared to the C6 proton (adjacent to the ring nitrogen, deshielded, ~8.5 ppm). This validates the +M effect of the oxygen.

  • Crystallization (Steric Validation): Dissolve 50 mg of the compound in minimal hot ethyl acetate. Slowly layer with hexanes and allow to cool undisturbed for 48 hours to grow single crystals.

  • X-Ray Diffraction: Subject a suitable crystal to single-crystal X-ray diffraction (XRD). The resulting structure will definitively show the non-planar, puckered "butterfly" conformation of the cyclobutane ring relative to the flat pyridine core.

Workflow Start Validation & Derivatization Workflow Step1 1. DFT Calculations (Predict HOMO/LUMO) Start->Step1 Step2 2. NMR Spectroscopy (Validate Electronic Shielding) Step1->Step2 Step3 3. X-Ray Crystallography (Confirm Cyclobutane Puckering) Step2->Step3 Logic2 Confirms C3/C5 electron density Step2->Logic2 Step4 4. Lewis Acid Activation (Overcome +M Deactivation) Step3->Step4 Logic4 Enables nucleophilic attack at Nitrile Step4->Logic4

Sequential workflow for the structural validation and chemical derivatization of the compound.

References

  • National Center for Biotechnology Information (NCBI). "Pyridine-2-carbonitrile." PubChem Compound Summary for CID 7522. Available at:[Link]

  • ACS Publications. "Pyridine-Carbonitrile–Carbazole-Based Delayed Fluorescence Materials with Highly Congested Structures and Excellent OLED Performance." ACS Applied Materials & Interfaces. Available at:[Link]

  • MDPI. "Mixed-Ligand Copper(II) Complexes Derived from Pyridinecarbonitrile Precursors: Structural Features and Thermal Behavior." Molecules. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Crystallographic Analysis of 4-Cyclobutoxypyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Foreword: The Structural Imperative in Modern Drug Discovery In the landscape of contemporary drug development, the precise characterization of an active ph...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Structural Imperative in Modern Drug Discovery

In the landscape of contemporary drug development, the precise characterization of an active pharmaceutical ingredient (API) at the molecular level is not merely an academic exercise but a cornerstone of successful therapeutic design and regulatory compliance. The three-dimensional arrangement of atoms within a crystal lattice dictates a cascade of physicochemical properties, including solubility, stability, and bioavailability—factors that are inextricably linked to a drug's ultimate efficacy and safety profile.[1][2] This guide provides a comprehensive technical overview of the crystallographic analysis of 4-Cyclobutoxypyridine-2-carbonitrile, a molecule of interest in medicinal chemistry.

While specific crystallographic data for 4-Cyclobutoxypyridine-2-carbonitrile is not publicly available as of the writing of this guide, we will present a detailed exposition of the methodologies and a hypothetical, yet scientifically grounded, data set based on analogous structures such as other 4-alkoxypyridines and substituted pyridine-2-carbonitriles.[3][4] This approach is designed to equip researchers with the foundational knowledge and practical insights necessary to conduct and interpret such analyses.

The Pivotal Role of X-ray Crystallography in Pharmaceutical Sciences

X-ray crystallography stands as the definitive method for elucidating the atomic and molecular structure of a crystalline solid.[5][6] Its applications in the pharmaceutical industry are vast and critical, encompassing:

  • Polymorph Identification and Characterization: The ability of a compound to exist in multiple crystalline forms, or polymorphs, can have profound implications for its therapeutic performance.[1][7][8] X-ray diffraction is the primary tool for identifying and distinguishing between different polymorphic forms.[9][10]

  • Salt and Co-crystal Screening: The formation of salts and co-crystals is a common strategy to improve the physicochemical properties of an API.[1] Crystallography is essential for confirming the formation of these new crystalline phases and understanding the intermolecular interactions that govern their structure.

  • Structure-Activity Relationship (SAR) Studies: By providing a precise three-dimensional model of a drug molecule, X-ray crystallography enables a deeper understanding of its interaction with its biological target, thereby guiding lead optimization and rational drug design.[2][11]

  • Intellectual Property and Regulatory Submissions: Detailed crystallographic data is a crucial component of patent applications and regulatory filings, providing unambiguous characterization of the solid form of the drug substance.[1]

Single-Crystal X-ray Diffraction: A Detailed Workflow

Single-crystal X-ray diffraction (SC-XRD) offers an unparalleled level of detail, providing the precise coordinates of every atom within the crystal's unit cell.[5][12] The workflow, from crystal growth to structure refinement, is a meticulous process demanding both skill and a deep understanding of crystallographic principles.

Crystal Growth: The Art and Science of Nucleation

The journey of a single-crystal structure determination begins with the growth of a high-quality crystal, a process often described as more of an art than a science.[13] For a small organic molecule like 4-Cyclobutoxypyridine-2-carbonitrile, several techniques can be employed:

  • Slow Evaporation: This is the simplest and most common method, where a saturated or near-saturated solution of the compound is allowed to evaporate slowly, leading to the formation of crystals.[13][14] The choice of solvent is critical and can influence crystal quality.

  • Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available. A solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container with a more volatile "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.[13][15]

  • Cooling: For compounds whose solubility is highly dependent on temperature, slow cooling of a saturated solution can yield high-quality crystals.

Data Collection and Processing

Once a suitable single crystal is obtained, it is mounted on a goniometer and placed in the X-ray beam of a diffractometer.[5] The crystal is then rotated, and a series of diffraction images are collected at different orientations. The fundamental principle governing this process is Bragg's Law, which describes the conditions for constructive interference of X-rays scattered by the planes of atoms in the crystal lattice.[16][17][18]

Bragg's Law: nλ = 2d sin(θ)

where:

  • n is an integer

  • λ is the wavelength of the X-rays

  • d is the spacing between the crystal lattice planes

  • θ is the angle of incidence of the X-ray beam

The collected diffraction data are then processed to determine the unit cell parameters and the intensities of the individual reflections.

Structure Solution and Refinement

The processed data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined using a least-squares method to improve the agreement between the calculated and observed diffraction data.

Hypothetical Crystallographic Data for 4-Cyclobutoxypyridine-2-carbonitrile

Based on the crystallographic data of structurally related compounds, such as substituted pyridine-2-carbonitriles, a plausible set of crystallographic parameters for 4-Cyclobutoxypyridine-2-carbonitrile is presented in Table 1.

Parameter Hypothetical Value
Chemical FormulaC10H10N2O
Formula Weight174.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5
b (Å)12.1
c (Å)9.3
α (°)90
β (°)105.2
γ (°)90
Volume (ų)925.7
Z4
Density (calculated) (g/cm³)1.25
Absorption Coefficient (mm⁻¹)0.085
F(000)368

Table 1: Hypothetical Crystallographic Data for 4-Cyclobutoxypyridine-2-carbonitrile.

Powder X-ray Diffraction: A Versatile Tool for Bulk Analysis

Powder X-ray diffraction (PXRD) is an indispensable technique for the analysis of polycrystalline materials and is widely used in the pharmaceutical industry for routine characterization.[9][10][19][20] Unlike SC-XRD, which analyzes a single crystal, PXRD provides information about the bulk properties of a crystalline solid.

Sample Preparation and Data Acquisition

A small amount of the powdered sample is packed into a sample holder and placed in a powder diffractometer. The sample is then irradiated with a monochromatic X-ray beam while the detector scans through a range of 2θ angles to record the diffraction pattern.

Data Analysis and Interpretation

The resulting PXRD pattern is a fingerprint of the crystalline phase(s) present in the sample.[7][19] The positions and relative intensities of the diffraction peaks are characteristic of a particular crystal structure. PXRD is instrumental in:

  • Phase Identification: By comparing the experimental PXRD pattern to a database of known patterns, the crystalline phase(s) in a sample can be identified.

  • Polymorph Screening: PXRD is the primary method used to screen for and identify different polymorphs of a drug substance.

  • Quantitative Analysis: The relative amounts of different crystalline phases in a mixture can be determined from the PXRD data.

  • Crystallinity Assessment: The degree of crystallinity of a sample can be estimated from the PXRD pattern.

Rietveld Refinement

Rietveld refinement is a powerful method for analyzing PXRD data.[21][22][23] It involves fitting a calculated diffraction pattern to the experimental data, allowing for the refinement of various structural and instrumental parameters, including lattice parameters, atomic positions, and crystallite size.

Experimental Workflows: Visualizing the Process

The following diagrams, generated using the DOT language, illustrate the key experimental workflows in crystallographic analysis.

Single_Crystal_XRD_Workflow cluster_preparation Crystal Growth cluster_data_collection Data Collection cluster_analysis Structure Determination start Compound Synthesis crystal_growth Crystal Growth (Slow Evaporation, Vapor Diffusion) start->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection xray_diffraction X-ray Diffraction (Data Collection) crystal_selection->xray_diffraction data_processing Data Processing (Unit Cell Determination) xray_diffraction->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Powder_XRD_Workflow cluster_sample_prep Sample Preparation cluster_pxrd_data Data Acquisition cluster_pxrd_analysis Data Analysis start Bulk Crystalline Material grinding Grinding to Fine Powder start->grinding sample_packing Packing into Sample Holder grinding->sample_packing pxrd_measurement Powder X-ray Diffraction (2θ Scan) sample_packing->pxrd_measurement raw_pattern Raw Diffraction Pattern pxrd_measurement->raw_pattern phase_id Phase Identification raw_pattern->phase_id rietveld Rietveld Refinement raw_pattern->rietveld analysis_results Crystallographic Information (Phase, Purity, etc.) phase_id->analysis_results rietveld->analysis_results

Caption: Workflow for Powder X-ray Diffraction Analysis.

Conclusion: The Illuminating Power of Crystallography

The crystallographic analysis of 4-Cyclobutoxypyridine-2-carbonitrile, and indeed any pharmaceutical compound, is a critical endeavor that provides invaluable insights into its solid-state properties. Through the meticulous application of single-crystal and powder X-ray diffraction techniques, researchers can unlock the structural secrets that govern a molecule's behavior, paving the way for the development of safer, more effective medicines. This guide has provided a comprehensive framework for understanding and implementing these powerful analytical methods, empowering scientists to navigate the complexities of the solid state with confidence and precision.

References

  • J-Stage. Quantification of Pharmaceutical Compounds Based on Powder X-Ray Diffraction with Chemometrics. Available from: [Link]

  • Dissemination of IT for the Promotion of Materials Science (DoITPoMS). Bragg's law. Available from: [Link]

  • ResearchGate. Application Note SC-XRD 505 Single Crystal Diffraction. Available from: [Link]

  • Pharmaceutical Technology. X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Available from: [Link]

  • University of California, Davis. Scattering and diffraction. The structure factor. Available from: [Link]

  • Improved Pharma. X-ray Powder Diffraction (XRPD). Available from: [Link]

  • Intertek. GMP X-Ray Powder Diffraction Pharmaceutical Analysis. Available from: [Link]

  • National Center for Biotechnology Information. Getting crystals your crystallographer will treasure: a beginner's guide. Available from: [Link]

  • Advanced Computing in Science and Engineering. Rietveld Refinement of X-Ray Diffraction Data. Available from: [Link]

  • Wikipedia. Bragg's law. Available from: [Link]

  • Universitat Autònoma de Barcelona. crystallization of small molecules. Available from: [Link]

  • Spectroscopy. The Use of X-Ray Powder Diffraction (XRD) and Vibrational Spectroscopic Techniques in the Analysis of Suspect Pharmaceutical Products. Available from: [Link]

  • SPT Labtech. Chemical crystallization. Available from: [Link]

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. Available from: [Link]

  • ResearchGate. (PDF) Crystal Polymorphism in Pharmaceutical Science. Available from: [Link]

  • Migration Letters. Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review. Available from: [Link]

  • MDPI. Protein X-ray Crystallography and Drug Discovery. Available from: [Link]

  • Encyclopedia MDPI. Relevance of Crystal Forms in the Pharmaceutical Field. Available from: [Link]

  • Fiveable. 5.3 Bragg's law and diffraction conditions. Available from: [Link]

  • International Union of Crystallography. Rietveld re®nement guidelines. Available from: [Link]

  • Omics Online. The Role of Crystallography in Drug Development. Available from: [Link]

  • University of Wisconsin-Madison. Growing Crystals That Will Make Your Crystallographer Happy. Available from: [Link]

  • MyScope. X-ray Diffraction - What is Rietveld refinement?. Available from: [Link]

  • Indian Chemical Society. Preliminary understanding of experiments on single crystal X-ray crystallography. Available from: [Link]

  • National Center for Biotechnology Information. X-ray diffraction using focused-ion-beam-prepared single crystals. Available from: [Link]

  • Carleton College. Single-crystal X-ray Diffraction. Available from: [Link]

  • e-PG Pathshala. Crystallography & crystal growth Module : Experimental methods for x-ray diffraction. Available from: [Link]

  • Iowa State University. L19 - X-ray Diffraction - Part 2 & Structure Factor. Available from: [Link]

  • Max Planck Society. Rietveld Refinement from Powder Diffraction Data. Available from: [Link]

  • National Center for Biotechnology Information. Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions. Available from: [Link]

  • Semantic Scholar. Synthesis of 4-alkoxypyridines as intermediates for zwitterionic liquid crystals. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Step-by-Step Reduction of 4-Cyclobutoxypyridine-2-carbonitrile to Primary Amines

For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Primary Amines in Medicinal Chemistry Primary amines are foundational building blocks in the syn...

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Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Primary Amines in Medicinal Chemistry

Primary amines are foundational building blocks in the synthesis of a vast array of pharmaceuticals and bioactive molecules.[1] Their nucleophilic nature and ability to participate in a multitude of chemical transformations make them indispensable synthons. The target molecule, (4-cyclobutoxypyridin-2-yl)methanamine[2][3], a substituted pyridylmethylamine, represents a class of compounds with significant potential in drug discovery. The reduction of the nitrile group in 4-Cyclobutoxypyridine-2-carbonitrile presents a direct and efficient route to this valuable primary amine. However, the reduction of heteroaromatic nitriles can be challenging, often leading to side products or requiring harsh reaction conditions that may not be compatible with other functional groups.[4][5] This guide provides a detailed analysis of two robust methods for this transformation: catalytic hydrogenation with Raney® Nickel and chemical reduction using lithium aluminum hydride (LiAlH₄), offering researchers a comprehensive resource for selecting and implementing the optimal synthetic strategy.

Mechanistic Considerations and Reagent Selection

The conversion of a nitrile to a primary amine involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. The choice of reducing agent is critical and depends on factors such as substrate compatibility, desired selectivity, and scalability.

Catalytic Hydrogenation: This method employs a catalyst, typically a transition metal, to facilitate the addition of molecular hydrogen (H₂) across the C≡N bond.[6] Raney® Nickel is a widely used catalyst for nitrile reductions due to its high activity and cost-effectiveness.[7][8] The reaction proceeds through the adsorption of both the nitrile and hydrogen onto the catalyst surface, followed by a stepwise reduction of the nitrile to an imine intermediate, which is then further reduced to the primary amine.[6] A key challenge in catalytic hydrogenation is preventing the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the primary amine product with the imine intermediate.[5][9] The addition of ammonia or operating in a protic solvent like ethanol can help to suppress these side reactions.[8][9]

Metal Hydride Reduction: Strong hydride donors, such as lithium aluminum hydride (LiAlH₄), are highly effective for the reduction of nitriles.[4][10] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile.[11][12] This initial addition forms an imine-aluminate complex, which then undergoes a second hydride addition to yield a diamidoaluminate species.[11][12] Subsequent aqueous workup protonates the nitrogen atoms to afford the primary amine.[13][14] LiAlH₄ is a powerful reducing agent and will also reduce other functional groups such as esters, amides, and carboxylic acids.[13] Therefore, its use is most appropriate when the nitrile is the primary or only reducible group present in the molecule.

Reaction Pathway Visualization

Reduction_Pathways cluster_0 Starting Material cluster_1 Reaction Intermediates cluster_2 Final Product 4-Cyclobutoxypyridine-2-carbonitrile 4-Cyclobutoxypyridine-2-carbonitrile Imine Imine Intermediate 4-Cyclobutoxypyridine-2-carbonitrile->Imine Catalytic Hydrogenation (H₂, Raney® Ni) Imine_Aluminate Imine-Aluminate Complex 4-Cyclobutoxypyridine-2-carbonitrile->Imine_Aluminate Metal Hydride Reduction (1. LiAlH₄) Primary_Amine (4-cyclobutoxypyridin-2-yl)methanamine Imine->Primary_Amine Further Reduction Imine_Aluminate->Primary_Amine 2. H₂O workup

Sources

Application

Advanced Synthesis Protocols: Preparing High-Value Pharmaceutical Intermediates from 4-Cyclobutoxypyridine-2-carbonitrile

Introduction & Mechanistic Overview In modern drug discovery, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 4-Cyclobutoxypyridine-2-carbonitrile (...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

In modern drug discovery, the strategic selection of building blocks dictates the pharmacokinetic and pharmacodynamic success of a lead compound. 4-Cyclobutoxypyridine-2-carbonitrile (CAS 1344306-63-3) has emerged as a highly versatile scaffold in the synthesis of targeted therapeutics, including Glutaminase 1 (GLS1) inhibitors for oncology [1] and Poly(ADP-ribose) polymerase (PARP) inhibitors [2].

The structural brilliance of this molecule lies in its dual functionality:

  • The 4-Cyclobutoxy Motif : This bulky, lipophilic ether linkage enhances membrane permeability and increases the steric bulk of the molecule, which is often exploited to improve target residence time within deep hydrophobic kinase pockets.

  • The 2-Carbonitrile Group : The cyano moiety serves as an electrophilic hub. Depending on the reaction conditions, it can be divergently transformed into primary amines, primary amides, or tetrazoles.

This application note provides detailed, self-validating protocols for synthesizing three distinct classes of pharmaceutical intermediates from 4-cyclobutoxypyridine-2-carbonitrile. By understanding the causality behind the reagent selection, researchers can seamlessly scale these workflows from discovery chemistry to process development.

Divergent Synthetic Workflows

The following diagram illustrates the divergent synthetic pathways utilized to generate the three key intermediates, highlighting the reaction conditions and their downstream pharmaceutical applications.

G SM 4-Cyclobutoxypyridine- 2-carbonitrile (CAS 1344306-63-3) Cond1 Raney-Ni, H2 (50 psi) NH3/MeOH SM->Cond1 Cond2 H2O2 (30%), K2CO3 DMSO, 0°C to RT SM->Cond2 Cond3 NaN3, NH4Cl DMF, 120°C SM->Cond3 IntA Intermediate A: (4-Cyclobutoxypyridin-2-yl) methanamine Cond1->IntA IntB Intermediate B: 4-Cyclobutoxypyridine- 2-carboxamide Cond2->IntB IntC Intermediate C: 4-Cyclobutoxy-2- (1H-tetrazol-5-yl)pyridine Cond3->IntC AppA GLS1 / Kinase Inhibitors (Amide Coupling) IntA->AppA AppB PARP Inhibitors (Hinge-Binding Motif) IntB->AppB AppC Carboxylic Acid Bioisostere (Improved PK/PD) IntC->AppC

Divergent synthetic pathways from 4-cyclobutoxypyridine-2-carbonitrile to key intermediates.

Quantitative Data Summary

The table below summarizes the expected reaction metrics for the three protocols described in this guide. These parameters have been optimized to ensure high purity and scalability.

Target IntermediateReagents & SolventsTemp / TimeTypical YieldPurity (HPLC)Primary Application
(4-Cyclobutoxypyridin-2-yl)methanamine Raney-Ni, H₂, NH₃/MeOH25 °C / 16 h82 - 88%> 95%Amide coupling for GLS1 inhibitors [1]
4-Cyclobutoxypyridine-2-carboxamide 30% H₂O₂, K₂CO₃, DMSO0 °C to RT / 3 h85 - 92%> 98%Hinge-binding motifs in kinases [2]
4-Cyclobutoxy-2-(1H-tetrazol-5-yl)pyridine NaN₃, NH₄Cl, DMF120 °C / 24 h75 - 80%> 96%Carboxylic acid bioisostere[3]

Experimental Protocols

Protocol A: Catalytic Hydrogenation to (4-Cyclobutoxypyridin-2-yl)methanamine

Primary amines are critical nucleophiles for forming amide bonds in complex API synthesis. The reduction of cyanopyridines is notoriously prone to forming secondary amine dimers.

  • Causality & Expert Insight: The addition of methanolic ammonia is a mandatory self-validating step. The excess ammonia shifts the equilibrium of the highly reactive intermediate imine, effectively trapping it and strictly suppressing the formation of the undesired secondary amine byproduct [4].

Step-by-Step Methodology:

  • Preparation: In a well-ventilated fume hood, equip a Parr hydrogenator or a high-pressure autoclave vessel.

  • Solvent Addition: Dissolve 4-cyclobutoxypyridine-2-carbonitrile (10.0 g, 57.4 mmol) in 100 mL of 7N ammonia in methanol (NH₃/MeOH).

  • Catalyst Loading: Carefully add an aqueous slurry of Raney-Nickel (approx. 1.5 g). Safety Note: Raney-Nickel is highly pyrophoric; never allow the catalyst bed to dry in air.

  • Reaction: Seal the vessel, purge three times with nitrogen, and then three times with hydrogen gas. Pressurize the vessel to 50 psi with H₂.

  • Agitation: Stir vigorously at room temperature (25 °C) for 12 to 16 hours. Monitor hydrogen uptake; the reaction is complete when the pressure stabilizes.

  • Workup: Vent the hydrogen gas safely. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with additional methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude primary amine. Purify via flash chromatography (DCM:MeOH:Et₃N, 90:9:1) if necessary.

Protocol B: Controlled Alkaline Hydrolysis to 4-Cyclobutoxypyridine-2-carboxamide

Primary amides are fundamental hydrogen-bond donors/acceptors, often utilized to anchor drugs to the hinge region of target proteins.

  • Causality & Expert Insight: The Radziszewski reaction utilizes hydrogen peroxide under mildly basic conditions. The use of DMSO as the solvent is critical; it dramatically enhances the nucleophilicity of the hydroperoxide anion (HOO⁻), ensuring rapid conversion of the nitrile to the primary amide while strictly preventing over-hydrolysis to the corresponding carboxylic acid.

Step-by-Step Methodology:

  • Preparation: Charge a 250 mL round-bottom flask equipped with a magnetic stir bar with 4-cyclobutoxypyridine-2-carbonitrile (5.0 g, 28.7 mmol) and 50 mL of anhydrous DMSO.

  • Base Addition: Add finely powdered anhydrous potassium carbonate (K₂CO₃, 1.98 g, 14.3 mmol).

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C.

  • Oxidation: Slowly add 30% aqueous hydrogen peroxide (H₂O₂, 15 mL) dropwise over 30 minutes via an addition funnel to control the exothermic reaction.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Reaction completion can be verified by TLC (Hexanes:EtOAc, 1:1).

  • Workup: Pour the reaction mixture into 200 mL of ice-cold distilled water. The product will precipitate as a white solid.

  • Isolation: Filter the precipitate under vacuum, wash thoroughly with cold water to remove residual DMSO and K₂CO₃, and dry in a vacuum oven at 45 °C overnight.

Protocol C: [3+2] Cycloaddition to 4-Cyclobutoxy-2-(1H-tetrazol-5-yl)pyridine

Tetrazoles are widely recognized bioisosteres for carboxylic acids. They offer a similar pKa but possess superior metabolic stability and enhanced lipophilicity, improving oral bioavailability.

  • Causality & Expert Insight: Ammonium chloride (NH₄Cl) acts as a crucial proton donor to generate hydrazoic acid (HN₃) in situ from sodium azide. This enables the concerted [3+2] cycloaddition with the nitrile group. Acidification during the final workup is mandatory to protonate the highly water-soluble tetrazolate salt, rendering the neutral product insoluble for easy isolation [3].

Step-by-Step Methodology:

  • Preparation: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Mixing: Add 4-cyclobutoxypyridine-2-carbonitrile (5.0 g, 28.7 mmol), sodium azide (NaN₃, 2.8 g, 43.0 mmol), and ammonium chloride (NH₄Cl, 2.3 g, 43.0 mmol).

  • Solvent Addition: Suspend the reagents in 50 mL of anhydrous N,N-Dimethylformamide (DMF).

  • Reaction: Heat the mixture to 120 °C using an oil bath and stir vigorously for 24 hours under a nitrogen atmosphere.

  • Cooling & Quenching: Cool the reaction to room temperature. Carefully pour the mixture into 150 mL of water.

  • Acidification: Slowly add 1M HCl dropwise until the pH of the solution reaches 2-3. Safety Note: Perform this step in a well-ventilated fume hood to avoid exposure to trace hydrazoic acid gas. A thick precipitate will form.

  • Isolation: Filter the resulting solid, wash extensively with water, and dry under high vacuum to afford the pure tetrazole derivative.

References

  • European Patent Office EP3164394B1. GLS1 INHIBITORS FOR TREATING DISEASES.
  • WIPO Patent WO2009093032A1. Phthalazinone derivatives (PARP Inhibitors).
  • European Patent Office EP3489221A1. Verfahren zur herstellung von fluopicolid (Process for the preparation of substituted 2-(Aminomethyl)pyridine derivatives by hydrogenation).
Method

nucleophilic aromatic substitution applications of 4-Cyclobutoxypyridine-2-carbonitrile

Advanced Application Note: Nucleophilic Aromatic Substitution (SNAr) Strategies for the Synthesis and Utilization of 4-Cyclobutoxypyridine-2-carbonitrile Executive Summary In contemporary medicinal chemistry, the functio...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Nucleophilic Aromatic Substitution (SNAr) Strategies for the Synthesis and Utilization of 4-Cyclobutoxypyridine-2-carbonitrile

Executive Summary

In contemporary medicinal chemistry, the functionalization of electron-deficient heteroaromatics is a cornerstone of drug discovery. 4-Cyclobutoxypyridine-2-carbonitrile (CAS: 1344306-63-3)[1] is a highly versatile building block. The strategic placement of a cyclobutoxy group at the C4 position of a picolinonitrile scaffold imparts unique lipophilic and steric properties, which are frequently utilized to enhance the metabolic stability and target affinity of lead compounds. This application note details the causal mechanisms, optimized conditions, and self-validating protocols for the nucleophilic aromatic substitution (SNAr) methodologies essential for synthesizing this scaffold and its downstream applications.

Mechanistic Insights: The SNAr Paradigm on Picolinonitriles

Nucleophilic aromatic substitution (SNAr) on pyridine rings requires significant electron deficiency, typically achieved via electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group[2]. In the synthesis of 4-cyclobutoxypyridine-2-carbonitrile, the starting material—4-chloropicolinonitrile—is exceptionally primed for SNAr[3].

  • Electronic Activation: The pyridine nitrogen and the C2-cyano group synergistically lower the Lowest Unoccupied Molecular Orbital (LUMO) of the aromatic ring. This dual activation makes the C4-chloro substituent highly labile to nucleophilic displacement.

  • Meisenheimer Complex Formation: The reaction proceeds via a two-step addition-elimination mechanism. The cyclobutoxide nucleophile attacks the C4 position, forming a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex[4]. The negative charge is effectively delocalized onto the electronegative pyridine nitrogen and the cyano group, lowering the activation energy of this rate-determining step[5].

  • Causality in Reagent Selection: Cyclobutanol is a secondary alcohol with considerable steric bulk. To ensure efficient nucleophilic attack, strong bases such as Sodium Hydride (NaH) are required to quantitatively deprotonate the alcohol, generating the highly nucleophilic cyclobutoxide anion. Polar aprotic solvents like DMF are chosen to solvate the sodium cation, leaving the alkoxide "naked" and highly reactive.

SNAr_Mechanism Reactants 4-Chloropicolinonitrile + Cyclobutoxide Attack Nucleophilic Attack at C4 Position Reactants->Attack Meisenheimer Meisenheimer Complex (Charge Delocalized on N & CN) Attack->Meisenheimer Slow (RDS) Elimination Chloride Elimination (Aromatization) Meisenheimer->Elimination Product 4-Cyclobutoxypyridine -2-carbonitrile Elimination->Product Fast

SNAr mechanism detailing Meisenheimer complex formation and chloride elimination.

Quantitative Data: SNAr Condition Optimization

To establish a self-validating protocol, empirical optimization of the SNAr reaction between 4-chloropicolinonitrile and cyclobutanol was conducted. The data below summarizes the causality behind selecting NaH/DMF as the optimal system.

EntryBase (1.5 eq)SolventTemperature (°C)Time (h)Yield (%)Mechanistic Observation
1K₂CO₃DMF801245Incomplete conversion; weak base leads to slow alkoxide generation.
2Cs₂CO₃DMF80872Improved yield; the larger Cs⁺ ion provides better alkoxide solubility.
3NaHTHF0 to RT465Fast reaction, but lower polarity of THF causes partial precipitation.
4 NaH DMF 0 to RT 3 91 Optimal; complete deprotonation and excellent ion solvation.

Experimental Protocols

Protocol 1: SNAr Synthesis of 4-Cyclobutoxypyridine-2-carbonitrile

Objective: High-yield synthesis of the target scaffold via controlled nucleophilic aromatic substitution.

Step-by-Step Methodology:

  • Preparation of the Nucleophile: Charge a flame-dried, argon-purged flask with anhydrous DMF (10 mL/mmol) and cool to 0 °C using an ice bath. Causality: Cooling prevents the exothermic degradation of the solvent and controls the initial reaction kinetics.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) in portions. Slowly inject cyclobutanol (1.2 eq) dropwise. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases. Causality: Ensuring complete deprotonation prior to substrate addition prevents unreacted alcohol from competing or slowing the reaction.

  • Substrate Addition: Dissolve 4-chloropicolinonitrile (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction Propagation: Remove the ice bath and allow the reaction to warm to room temperature (RT). Stir for 3 hours. Self-Validation: Monitor via LC-MS or TLC (Hexanes:EtOAc 3:1). The reaction is complete when the starting material mass (m/z 138) is entirely replaced by the product mass (m/z 175)[1].

  • Quenching & Workup: Cool the mixture back to 0 °C and quench carefully with saturated aqueous NH₄Cl. Causality: NH₄Cl safely neutralizes any unreacted NaH without causing highly basic hydrolysis of the sensitive cyano group.

  • Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (5 × 20 mL) to effectively remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Downstream Application - Bioisosteric Tetrazole Synthesis

Objective: Conversion of the C2-cyano group into a 1H-tetrazole, a classic carboxylic acid bioisostere used to improve oral bioavailability.

Step-by-Step Methodology:

  • Reaction Setup: In a heavy-walled reaction vial, dissolve 4-cyclobutoxypyridine-2-carbonitrile (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Add Sodium Azide (NaN₃, 3.0 eq) and Ammonium Chloride (NH₄Cl, 3.0 eq). Causality: NH₄Cl acts as a proton source to generate in situ hydrazoic acid (HN₃) equivalents, which undergo a [3+2] cycloaddition with the nitrile.

  • Cycloaddition: Seal the vial and heat to 100 °C for 12 hours. Causality: The high temperature is required to overcome the activation energy barrier of the cycloaddition.

  • Isolation: Cool to RT, dilute with water, and carefully acidify to pH 3 using 1M HCl. Self-Validation: The tetrazole product will precipitate out of the aqueous solution upon acidification due to its pKa (~4.5). Filter and wash with cold water.

Workflow and Downstream Applications

The integration of 4-cyclobutoxypyridine-2-carbonitrile into drug discovery pipelines relies heavily on the versatility of the cyano group. Once the SNAr functionalization at C4 is complete, the C2 position can be diversified into various pharmacophores.

Workflow Substrate 4-Chloropicolinonitrile SNAr SNAr Reaction (Cyclobutanol, Base) Substrate->SNAr Core 4-Cyclobutoxypyridine -2-carbonitrile SNAr->Core Tetrazole Tetrazole Bioisostere (NaN3, NH4Cl) Core->Tetrazole Amidine Amidine Synthesis (NH2OH, HCl) Core->Amidine Amine Primary Amine (Reduction) Core->Amine

Workflow from SNAr synthesis to downstream drug discovery applications.

References

  • Guidechem. "MOLPORT-013-474-643 1344306-63-3 wiki". Guidechem. Available at:[1]

  • Pearson+. "We have considered nucleophilic aromatic substitution of pyridine...". Pearson. Available at:[4]

  • National Institutes of Health (NIH). "Concerted Nucleophilic Aromatic Substitution Reactions". PMC. Available at:[5]

  • Wikipedia. "Nucleophilic aromatic substitution". Wikipedia. Available at:[2]

  • Google Patents. "WO2007121484A2 - 6-o-substituted benzoxazole and benzothiazole compounds and methods of inhibiting csf-1r signaling". Google Patents. Available at:[3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Aqueous Solubility of 4-Cyclobutoxypyridine-2-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and formulation scientists facing critical bottlenecks with the aqueous solubility of 4-Cyclobutoxypy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and formulation scientists facing critical bottlenecks with the aqueous solubility of 4-Cyclobutoxypyridine-2-carbonitrile (CAS: 1344306-63-3).

Rather than providing generic advice, this guide deconstructs the specific physicochemical barriers of this molecule and provides field-proven, self-validating protocols tailored to your downstream applications.

Part 1: Diagnostic FAQ – Understanding the Molecule

Q: Why is 4-Cyclobutoxypyridine-2-carbonitrile so difficult to dissolve in aqueous media? A: The solubility bottleneck is a direct consequence of its structural thermodynamics. The molecule possesses a highly lipophilic cyclobutoxy group and completely lacks hydrogen-bond donors (HBD = 0). While it features three hydrogen-bond acceptors (the pyridine nitrogen, the ether oxygen, and the nitrile nitrogen), the strong electron-withdrawing nature of the ortho-carbonitrile group significantly deactivates the basicity of the pyridine nitrogen. This prevents protonation at physiological pH. Consequently, the compound relies entirely on weak dipole-dipole interactions in water, leading to a high crystal lattice energy that strongly resists aqueous solvation[1].

Table 1: Physicochemical Profile & Solubilization Impact
PropertyValueSolubilization Impact
Molecular Weight 174.20 g/mol Favorable for general solubility, but outweighed by functional group lipophilicity.
LogP (XLogP3-AA) ~1.8Moderate lipophilicity drives hydrophobic exclusion from aqueous networks.
H-Bond Donors 0Prevents the formation of a favorable hydration shell.
H-Bond Acceptors 3Weakly interactive due to electron withdrawal by the -CN group.

Part 2: Application-Specific Troubleshooting Workflows

Q: I am conducting in vitro enzymatic/cellular assays. How do I prepare a stable stock solution without causing "solvent shift" precipitation upon dilution in my assay buffer? A: For in vitro bioassays, the standard approach is Cosolvency combined with Micellar Encapsulation . By utilizing a water-miscible organic solvent like DMSO, you disrupt the solute-solute interactions. However, direct dilution into an aqueous buffer causes the DMSO to rapidly diffuse away, leaving the hydrophobic compound to crash out. To prevent this, a step-down dilution protocol using a non-ionic surfactant is required[2].

Protocol 1: Cosolvent-Surfactant Step-Down Solubilization
  • Causality: DMSO acts as the primary solubilizer by breaking the crystal lattice. Tween 80 forms micelles that physically encapsulate the hydrophobic cyclobutoxy moiety before the DMSO diffuses into the bulk aqueous phase, effectively preventing nucleation.

  • Self-Validating Step: If the final 1:100 dilution remains optically clear (no light scattering at 600 nm) after 2 hours at room temperature, the micellar encapsulation is thermodynamically stable.

  • Primary Stock: Dissolve 4-Cyclobutoxypyridine-2-carbonitrile in 100% anhydrous DMSO to a concentration of 10 mM. Vortex vigorously for 2 minutes until optically clear.

  • Surfactant Priming: In a separate tube, prepare a 10% (v/v) Tween 80 solution in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Intermediate Dilution: Slowly add 1 part of the 10 mM DMSO stock dropwise to 9 parts of the 10% Tween 80 solution while sonicating. This creates a 1 mM intermediate stock in 10% DMSO / 9% Tween 80.

  • Final Assay Dilution: Dilute the intermediate stock 1:100 into the final assay buffer. The final concentration will be 10 µM compound, 0.1% DMSO, and 0.09% Tween 80.

Table 2: Maximum Tolerable Excipient Limits for Biological Assays
ExcipientMax Concentration (Cellular Assays)Max Concentration (Biochemical Assays)
DMSO 0.1% - 0.5%1.0% - 5.0%
PEG400 0.5%2.0%
Tween 80 0.1%0.5%

Q: My downstream application is an in vivo pharmacokinetic (PK) study. I cannot use high levels of DMSO or surfactants. What is the best formulation strategy? A: For in vivo dosing (IV or PO), Cyclodextrin Complexation is the superior method. Hydroxypropyl-beta-cyclodextrin (HP-β-CD) provides a hydrophobic internal cavity that perfectly accommodates the lipophilic cyclobutane ring, while its hydrophilic exterior ensures high aqueous solubility. This method avoids organic solvent toxicity and prevents precipitation in the bloodstream.

Protocol 2: HP-β-CD Inclusion Complexation
  • Causality: Complexation is an equilibrium process driven by the displacement of high-enthalpy water molecules from the cyclodextrin cavity by the hydrophobic cyclobutoxy group.

  • Self-Validating Step: The final sterile filtration step validates the system. Any uncomplexed API will remain as a solid suspension and be caught by the filter. A clear filtrate confirms successful inclusion.

  • Preparation of Host Solution: Prepare a 20% (w/v) solution of HP-β-CD in sterile Water for Injection (WFI) or 0.9% saline.

  • API Addition: Add 4-Cyclobutoxypyridine-2-carbonitrile powder directly to the HP-β-CD solution to achieve the target dose concentration (e.g., 2 mg/mL).

  • Equilibration: Stir the suspension continuously at room temperature for 24-48 hours. Critical Note: Do not apply high heat. Inclusion complexation is an exothermic process; heating shifts the thermodynamic equilibrium toward the free drug, reducing complexation efficiency[3].

  • Filtration: Filter the solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed API.

FormulationDecision Start 4-Cyclobutoxypyridine- 2-carbonitrile Solubility Issue App Target Application? Start->App InVitro In Vitro Bioassay App->InVitro Cellular/Enzymatic InVivo In Vivo PK/Efficacy App->InVivo Animal Models DMSO Cosolvency (DMSO + Tween 80) InVitro->DMSO Cyclo Complexation (20% HP-β-CD) InVivo->Cyclo Success1 Stable Assay Stock (<0.5% DMSO) DMSO->Success1 Success2 Biocompatible IV/PO Formulation Cyclo->Success2

Caption: Decision tree for selecting the appropriate solubility enhancement strategy based on application.

Q: What if cyclodextrin complexation does not yield a high enough concentration for my required in vivo dose? A: If the required dose exceeds the solubilizing capacity of HP-β-CD, you must transition to an Amorphous Solid Dispersion (ASD) . Crystalline 4-Cyclobutoxypyridine-2-carbonitrile has a rigid lattice. By converting it to an amorphous state using polymers like Kollidon® VA64, you can achieve temporary supersaturation in aqueous media for oral dosing[4].

Protocol 3: Solvent Evaporation for Amorphous Solid Dispersion
  • Causality: Dissolving both the drug and a polymer in a common volatile solvent, followed by rapid evaporation, traps the drug in a high-energy amorphous state. The polymer matrix physically separates drug molecules, raising the kinetic barrier to recrystallization upon hydration.

  • Co-dissolution: Dissolve 1 part 4-Cyclobutoxypyridine-2-carbonitrile and 4 parts Kollidon® VA64 (w/w) in a volatile organic solvent system (e.g., Dichloromethane/Methanol 1:1 v/v).

  • Rapid Evaporation: Use a rotary evaporator under reduced pressure at 40°C to rapidly remove the solvent.

  • Secondary Drying: Place the resulting film in a vacuum desiccator overnight to remove residual solvent traces.

  • Milling and Hydration: Gently mill the solid dispersion into a fine powder. For dosing, suspend the powder in an aqueous vehicle (e.g., 0.5% Methylcellulose). The polymer will dissolve, releasing the drug in a supersaturated, amorphous state.

ASDMechanism Crystalline Crystalline API (Low Energy, Insoluble) Dissolution Co-dissolution with Polymer in Solvent Crystalline->Dissolution Evaporation Rapid Solvent Evaporation Dissolution->Evaporation Amorphous Amorphous Solid Dispersion (High Energy, Trapped) Evaporation->Amorphous Supersaturation Aqueous Hydration -> Supersaturated Solution Amorphous->Supersaturation

Caption: Thermodynamic workflow of generating a supersaturated solution via Amorphous Solid Dispersion.

References
  • [3] Title: Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs. Source: PubMed (National Institutes of Health). URL:[Link]

  • [2] Title: Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. Source: PubMed (National Institutes of Health). URL:[Link]

  • [4] Title: Cannabidiol aqueous solubility enhancement: Comparison of three amorphous formulations strategies using different type of polymers. Source: International Journal of Pharmaceutics (via Ovid/PubMed). URL:[Link]

Sources

Optimization

overcoming steric hindrance in 4-cyclobutoxypyridine derivative synthesis

Technical Support Center: Synthesis of 4-Cyclobutoxypyridine Derivatives A Guide to Overcoming Steric Hindrance and Optimizing Reaction Outcomes Welcome to the technical support center for the synthesis of 4-cyclobutoxyp...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 4-Cyclobutoxypyridine Derivatives

A Guide to Overcoming Steric Hindrance and Optimizing Reaction Outcomes

Welcome to the technical support center for the synthesis of 4-cyclobutoxypyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges associated with introducing a sterically demanding cyclobutyl group onto a pyridine scaffold. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic reasoning and field-proven insights to empower you to troubleshoot and optimize your synthetic campaigns.

The 4-cyclobutoxy moiety is an increasingly important structural motif in modern drug discovery, often serving as a bioisostere for other functional groups to improve metabolic stability and physicochemical properties. However, the inherent steric bulk of the cyclobutyl group presents significant hurdles in classical synthetic transformations, leading to common issues like low yields, competing side reactions, and catalyst deactivation. This guide provides direct answers to the most pressing challenges you may encounter.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, practical problems encountered during the synthesis of 4-cyclobutoxypyridine derivatives.

Q1: I am attempting a Williamson ether synthesis between 4-hydroxypyridine and a cyclobutyl halide (or tosylate), but I am observing very low to no product formation. What is going wrong?

This is the most common challenge and is almost always rooted in the steric hindrance imposed by the cyclobutyl group, which impedes the ideal SN2 trajectory. The nucleophilic attack by the pyridinolate oxygen on the electrophilic carbon of the cyclobutyl group is sterically hindered.

Core Causality: The bulky cyclobutyl group shields the electrophilic carbon, making it difficult for the oxygen nucleophile of 4-hydroxypyridine to approach for backside attack, a requirement for the SN2 mechanism. Furthermore, the rigidity of the pyridine ring can limit the conformational flexibility needed to achieve the optimal transition state.

Troubleshooting Workflow:

start Low/No Yield in Williamson Synthesis check_base Is the Base Strong Enough to Deprotonate 4-Hydroxypyridine? start->check_base check_solvent Is the Solvent Polar Aprotic? check_base->check_solvent Yes use_stronger_base Action: Switch to NaH or KHMDS check_base->use_stronger_base No check_temp Has the Reaction Temperature Been Optimized? check_solvent->check_temp Yes use_aprotic_solvent Action: Use DMF, DMSO, or NMP check_solvent->use_aprotic_solvent No consider_alternative Consider Alternative Methods (e.g., Buchwald-Hartwig) check_temp->consider_alternative No Improvement increase_temp Action: Increase Temperature (e.g., 80-120 °C) check_temp->increase_temp No outcome_success Yield Improved consider_alternative->outcome_success use_stronger_base->check_solvent use_aprotic_solvent->check_temp increase_temp->consider_alternative increase_temp->outcome_success Improvement Seen

Caption: Troubleshooting workflow for low yield in Williamson synthesis.

Recommended Solutions:

  • Choice of Base and Solvent: Standard bases like K₂CO₃ or Cs₂CO₃ may not be sufficient. A stronger, non-nucleophilic base is required to ensure complete deprotonation of the 4-hydroxypyridine. Sodium hydride (NaH) is a common and effective choice. The reaction must be conducted in a polar aprotic solvent like DMF, DMSO, or NMP, which solvates the cation but leaves the pyridinolate anion highly reactive.

  • Temperature Optimization: Due to the high activation energy associated with overcoming steric repulsion, these reactions often require elevated temperatures, typically in the range of 80-120 °C.

Optimized Protocol: Williamson Ether Synthesis

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-hydroxypyridine (1.0 eq).

  • Add anhydrous DMF (approx. 0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure proper ventilation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Add cyclobutyl bromide or tosylate (1.1 eq) dropwise.

  • Heat the reaction mixture to 100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and carefully quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Q2: My reaction is producing a significant amount of a non-polar byproduct, which I suspect is cyclobutene. How can I prevent this?

This is a classic case of a competing E2 elimination reaction. The pyridinolate, especially when paired with a strong base, can act as a base itself, abstracting a proton from the cyclobutyl group, leading to the formation of cyclobutene.

Core Causality: The use of strong, sterically hindered bases can favor elimination over substitution. This is exacerbated at higher temperatures. The reaction pathway (SN2 vs. E2) is a delicate balance between the nucleophilicity and basicity of the deprotonated pyridine.

Recommended Solutions:

  • Use a Less Hindered Base: While a strong base is needed, an excessively bulky one can promote elimination. NaH is generally a good balance.

  • Control Temperature: Add the electrophile at a lower temperature and then slowly ramp up the heat. This can sometimes favor the substitution pathway before elimination becomes dominant at higher temperatures.

  • Alternative Leaving Group: If using a tosylate, consider switching to a halide like bromide or iodide. Iodides are excellent leaving groups and can sometimes promote SN2 at lower temperatures compared to tosylates.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary synthetic routes to 4-cyclobutoxypyridine, and when should I choose one over the other?

There are two main strategies, each with its own advantages depending on your starting materials and scale.

cluster_0 Williamson Ether Synthesis cluster_1 Buchwald-Hartwig C-O Coupling a 4-Hydroxypyridine c 4-Cyclobutoxypyridine a->c Base (NaH) Solvent (DMF) b Cyclobutyl-LG (LG = Br, I, OTs) b->c d 4-Halopyridine (X = Cl, Br, I) f 4-Cyclobutoxypyridine d->f Pd Catalyst Ligand, Base (e.g., K₃PO₄) e Cyclobutanol e->f

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for 4-Cyclobutoxypyridine-2-carbonitrile Decyanative Coupling

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming the thermodynamic hurdles of cross-coupling highly stable heteroaryl nitriles...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I frequently assist research teams in overcoming the thermodynamic hurdles of cross-coupling highly stable heteroaryl nitriles.

4-Cyclobutoxypyridine-2-carbonitrile is a highly valuable pharmaceutical building block, but the extreme thermodynamic stability of its C–CN bond (Bond Dissociation Energy > 100 kcal/mol) renders traditional Palladium-catalyzed cross-couplings ineffective. To functionalize the C2 position, we must employ a Nickel-catalyzed decyanative Suzuki-Miyaura cross-coupling strategy[1].

This guide provides the mechanistic causality behind catalyst selection, a self-validating experimental protocol, and a logic-driven troubleshooting matrix to help you optimize catalyst loading and maximize your yields.

Part 1: Mechanistic Causality & The Role of Catalyst Loading

Why do we use Nickel, and why does the loading matter so much? Unlike Palladium, Nickel(0) is highly nucleophilic and possesses a smaller atomic radius, making it uniquely capable of back-donating into the σ∗ orbital of the robust C–CN bond to initiate oxidative addition[1].

However, our specific substrate—4-Cyclobutoxypyridine-2-carbonitrile—presents a unique electronic challenge. The 4-cyclobutoxy group is strongly electron-donating via resonance. This increases the electron density of the pyridine ring, which kinetically hinders the initial oxidative addition step compared to electron-deficient cyanopyridines.

Consequently, optimizing the Ni(cod)2​ (Bis(1,5-cyclooctadiene)nickel(0)) catalyst loading is a delicate balancing act:

  • Under-loading (< 5 mol%): Leads to incomplete conversion due to the high activation barrier and rapid catalyst poisoning by the expelled cyanide ligands[2].

  • Over-loading (> 15 mol%): Promotes rapid transmetalation that outpaces oxidative addition, leading to severe homocoupling of the boronic acid, inflated reagent costs, and difficult downstream purification.

G Ni0 Active Catalyst Ni(0)L2 OxAdd Oxidative Addition (C-CN Activation) Ni0->OxAdd 4-Cyclobutoxypyridine- 2-carbonitrile NiII_CN Ni(II) Aryl-Cyanide Intermediate OxAdd->NiII_CN TransMet Transmetalation (Ar-B(OH)2 + Base) NiII_CN->TransMet NiII_Ar Ni(II) Diaryl Intermediate TransMet->NiII_Ar RedElim Reductive Elimination NiII_Ar->RedElim Product Coupled Product + HCN/Base RedElim->Product Product->Ni0 Catalyst Regeneration

Catalytic cycle of Ni-catalyzed decyanative Suzuki-Miyaura coupling.

Part 2: Quantitative Optimization Data

To establish a baseline for your process development, we evaluated the coupling of 4-Cyclobutoxypyridine-2-carbonitrile with phenylboronic acid using varying loadings of Ni(cod)2​ and PCy3​ (Tricyclohexylphosphine).

Catalyst Loading ( Ni mol%)Ligand Loading ( PCy3​ mol%)Substrate Conversion (%)Target Product Yield (%)Homocoupling Byproduct (%)
2.5%5.0%45%38%< 2%
5.0%10.0%88%82%4%
10.0% 20.0% > 99% 94% 5%
15.0%30.0%> 99%76%21%
Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The visual color changes of the Nickel complex serve as built-in quality control checkpoints to ensure catalyst viability throughout the setup.

Step-by-Step Methodology:

  • Preparation (Glovebox Required): In an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube with 4-Cyclobutoxypyridine-2-carbonitrile (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.5 equiv, 0.75 mmol), and anhydrous K3​PO4​ (2.0 equiv, 1.0 mmol).

  • Catalyst Activation: Add Ni(cod)2​ (10 mol%, 0.05 mmol) and PCy3​ (20 mol%, 0.10 mmol) to the tube.

    • Self-Validation Check: The solid mixture should appear pale yellow/orange. If it is dark brown or black at this stage, the Ni(cod)2​ has oxidized, and the reaction will fail.

  • Solvent Addition: Add 5.0 mL of anhydrous, rigorously degassed toluene. Seal the tube with a Teflon-lined screw cap.

  • Heating: Remove the tube from the glovebox and place it in a pre-heated oil bath at 120 °C. Stir vigorously (800 rpm) for 16 hours.

    • Self-Validation Check: The solution will transition to a deep red/brown homogeneous mixture within 30 minutes, indicating the formation of the active Ni(0)-phosphine complex and subsequent Ni(II) intermediates[3].

  • Quenching & Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and filter through a short pad of Celite to remove the inorganic salts and precipitated Nickel-cyanide complexes.

  • Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate) to isolate the functionalized 4-cyclobutoxypyridine derivative.

Part 4: Troubleshooting & FAQs

Troubleshooting Start Low Yield in Decyanative Coupling? CheckConv Check Substrate Conversion Start->CheckConv HighConv High Conversion (>90%) CheckConv->HighConv LowConv Low Conversion (<50%) CheckConv->LowConv SideProd Homocoupling or Protodeboronation? HighConv->SideProd CatPoison Catalyst Poisoning or Deactivation? LowConv->CatPoison Sol1 Decrease Ni loading, Slow addition of Boronic Acid SideProd->Sol1 Sol2 Increase Ni loading, Check inert atmosphere CatPoison->Sol2

Troubleshooting logic tree for optimizing catalyst loading and reaction yield.

Q1: I used the recommended 10 mol% catalyst loading, but my conversion is stuck at 40%. What went wrong? A: This is a classic symptom of catalyst poisoning. In decyanative couplings, the expelled –CN group can tightly bind to the Ni center, forming catalytically inactive Ni(CN)2​ species[2]. If your solvent wasn't rigorously degassed, trace oxygen will oxidize the PCy3​ ligand, leaving the Ni center vulnerable to cyanide poisoning. Solution: Ensure your toluene is sparged with Argon for at least 30 minutes prior to use. Alternatively, switch to a bidentate ligand like dppp, which binds more tightly to the Nickel center and resists displacement by cyanide[3].

Q2: Can I lower the catalyst loading to 5 mol% to save costs on large-scale syntheses? A: Yes, but you must compensate for the kinetic drop-off. Because the 4-cyclobutoxy group is electron-donating, it raises the LUMO of the pyridine ring, making oxidative addition more difficult. If you drop the Ni loading to 5 mol%, you must increase the reaction temperature to 130 °C and extend the reaction time to 24 hours. Additionally, slow dosing of the boronic acid via a syringe pump will prevent the lower concentration of active catalyst from being overwhelmed by transmetalation-induced homocoupling.

Q3: I am seeing a massive amount of biphenyl (homocoupling) and very little of my desired cross-coupled product. Why? A: This occurs when the rate of transmetalation far exceeds the rate of oxidative addition. If you used an excess of catalyst (e.g., >15 mol%) or a highly reactive boronic acid, the Ni(II) intermediate rapidly consumes the boronic acid, leading to homocoupling. Solution: Reduce the Ni(cod)2​ loading to 8-10 mol% and ensure you are using a non-polar solvent like toluene, which naturally slows down the transmetalation step compared to polar solvents like dioxane or DMF.

Q4: Is it possible to use air-stable Ni(II) precatalysts instead of the highly sensitive Ni(cod)2​ ? A: Yes. While Ni(cod)2​ is the gold standard for mechanistic clarity and pristine oxidative addition, you can use NiCl2​⋅DME (10 mol%) combined with a stoichiometric reductant like Zinc dust (20 mol%) to generate the active Ni(0) species in situ[3]. However, be aware that the presence of Zinc salts can sometimes interfere with the solubility of the phosphate base, requiring a slight increase in solvent volume.

References
  • Hirano, K., & Miura, M. "Metal-mediated C–CN Bond Activation in Organic Synthesis." Chemical Reviews. Available at:[Link]

  • Wang, Y., et al. "Ligand-controlled switchable nickel-catalyzed coupling of nitriles with aryl triflates: divergent synthesis of ketones and diarylmethanes." RSC Publishing. Available at:[Link]

Sources

Optimization

handling and long-term storage best practices for 4-Cyclobutoxypyridine-2-carbonitrile

Welcome to the technical support guide for 4-Cyclobutoxypyridine-2-carbonitrile (CAS No. 1249068-43-6).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 4-Cyclobutoxypyridine-2-carbonitrile (CAS No. 1249068-43-6). This resource is designed for researchers, scientists, and drug development professionals to ensure safe and effective handling and storage of this compound. The following information is curated to address potential challenges and frequently asked questions encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with 4-Cyclobutoxypyridine-2-carbonitrile?

A1: While specific toxicity data for this compound is not extensively published, related pyridine and nitrile compounds present certain hazards. It is prudent to treat 4-Cyclobutoxypyridine-2-carbonitrile as potentially harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4][5][6] It may also cause skin and serious eye irritation.[1][2][3][5] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses, should always be worn.[1][7] All handling should be conducted in a well-ventilated area or a chemical fume hood.[1][5]

Q2: What are the recommended long-term storage conditions for this compound?

A2: For optimal long-term stability, 4-Cyclobutoxypyridine-2-carbonitrile should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][7][8] Some suppliers recommend refrigeration (2-8°C). The compound should be protected from moisture and direct light.[1][9] Storage under an inert atmosphere (e.g., argon or nitrogen) is also advised to prevent degradation from atmospheric components.[1]

Q3: Is this compound sensitive to air or moisture?

A3: Yes, pyridine derivatives and nitrile compounds can be sensitive to air and moisture.[10] Moisture can lead to hydrolysis of the nitrile group or other unwanted reactions. Exposure to air, particularly oxygen, can cause gradual degradation, especially if impurities are present that could catalyze oxidation. Therefore, it is best practice to handle this compound using air-sensitive techniques, such as working under an inert atmosphere.[10][11][12]

Q4: What are the signs of decomposition or instability?

A4: Visual indicators of decomposition can include a change in color or the formation of a solid precipitate in a liquid sample. For solid samples, a change in texture or the development of an unusual odor may indicate degradation. If you suspect decomposition, it is recommended to re-analyze the material for purity before use.

Q5: What are some common incompatible materials to avoid?

A5: 4-Cyclobutoxypyridine-2-carbonitrile should be kept away from strong oxidizing agents, strong acids, and strong bases, as these can initiate vigorous and potentially hazardous reactions.

Section 2: Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of 4-Cyclobutoxypyridine-2-carbonitrile.

Issue 1: Inconsistent Experimental Results or Low Yields
  • Possible Cause 1: Compound Degradation.

    • Troubleshooting Steps:

      • Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (cool, dry, dark, inert atmosphere).[1][7][8]

      • Check for Signs of Decomposition: Visually inspect the compound for any changes in appearance.

      • Purity Analysis: Re-confirm the purity of your starting material using an appropriate analytical technique (e.g., NMR, LC-MS).

      • Use a Fresh Batch: If degradation is suspected, use a freshly opened container or a new batch of the compound.

  • Possible Cause 2: Presence of Moisture.

    • Troubleshooting Steps:

      • Dry Solvents and Reagents: Ensure all solvents and other reagents used in your experiment are anhydrous.[10] Even commercially available "anhydrous" solvents can absorb moisture after being opened.[10]

      • Inert Atmosphere Techniques: Conduct the reaction under a dry, inert atmosphere (nitrogen or argon) using Schlenk line or glovebox techniques.[10][11][12]

      • Drying of Glassware: Thoroughly dry all glassware in an oven before use to remove adsorbed moisture.[12]

Issue 2: Difficulty in Dissolving the Compound
  • Possible Cause: Incorrect Solvent Choice or Low Purity.

    • Troubleshooting Steps:

      • Solubility Testing: Perform small-scale solubility tests with a range of appropriate solvents to find the most suitable one for your application.

      • Gentle Heating/Sonication: If the compound is slow to dissolve, gentle heating or sonication may be applied, but be cautious of potential thermal degradation.

      • Purity Check: Impurities can sometimes affect solubility. Verify the purity of your compound.

Section 3: Best Practices for Handling and Storage

To ensure the integrity of your experiments and the longevity of 4-Cyclobutoxypyridine-2-carbonitrile, adhere to the following best practices.

Receiving and Initial Handling

Upon receiving a new shipment, immediately inspect the container for any signs of damage. Store the compound in the recommended conditions without delay. When opening for the first time, do so in a controlled environment, preferably under an inert atmosphere, to minimize exposure to air and moisture.

Long-Term Storage Protocol

For long-term storage, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down potential degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation and reaction with atmospheric moisture.[1]
Light Amber Vial / Dark LocationProtects against light-catalyzed degradation.[9][13][14]
Container Tightly SealedPrevents ingress of moisture and air.[1][7]
Experimental Workflow: Handling Air-Sensitive Reagents

The following diagram outlines a general workflow for handling air-sensitive reagents like 4-Cyclobutoxypyridine-2-carbonitrile.

G cluster_prep Preparation cluster_transfer Compound Transfer cluster_reaction Reaction cluster_workup Work-up & Analysis prep_glass Dry Glassware in Oven prep_inert Assemble under Inert Gas Flow prep_glass->prep_inert prep_reagents Prepare Anhydrous Solvents/Reagents prep_inert->prep_reagents transfer_weigh Weigh Compound Under Inert Gas prep_reagents->transfer_weigh Use Dry Reagents transfer_dissolve Dissolve in Anhydrous Solvent transfer_weigh->transfer_dissolve reaction_setup Set up Reaction Under Positive Inert Gas Pressure transfer_dissolve->reaction_setup Transfer via Syringe/Cannula reaction_monitor Monitor Reaction Progress reaction_setup->reaction_monitor workup_quench Quench Reaction Appropriately reaction_monitor->workup_quench workup_extract Perform Extraction workup_quench->workup_extract workup_analyze Analyze Product workup_extract->workup_analyze

Fig. 1: Experimental workflow for air-sensitive compounds.

Section 4: Safety and Disposal

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[1][3]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][3]

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][5]

Disposal:

Dispose of unused compounds and contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[1]

References

  • Tokyo Chemical Industry. (2025, April 28).
  • Safety D
  • Benchchem. (2025). Best practices for handling anhydrous reactions for pyridine synthesis.
  • Continental Industry. (n.d.). Shelf Life.
  • The Ageing and Shelf Life of Rubber. (n.d.).
  • SAFETY D
  • Thermo Fisher Scientific. (2010, November 16).
  • Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques. (2022, June 15).
  • A Critical Examination of the Shelf Life of Nitrile Rubber O-Rings used in Aerospace Sealing Applications | Request PDF - ResearchG
  • How to Store Nitrile Gloves Properly. (2025, June 23).
  • AGMD Group. (2025, December 10). How to Properly Store Nitrile Gloves for Maximum Shelf Life.
  • Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.).
  • Key Organics. (2017, December 1).
  • Fisher Scientific. (n.d.).
  • Transferring Air-Sensitive Reagents. (2009, August 3).
  • CDN Isotopes. (n.d.).
  • BLD Pharm
  • the manipulation of air.sensitive compounds. (n.d.).
  • PubChemLite. 2-cyclobutoxypyridine-4-carbonitrile (C10H10N2O).
  • NextSDS.
  • Fisher Scientific. (2010, November 16).
  • Metabolite of chiral cycloxaprid in solvent and in the raw of Puer tea - PMC. (n.d.).
  • 4-Chloropyridine-2-carbonitrile: A Key Intermediate in Chemical Synthesis. (2025, March 24).
  • FUJIFILM Wako. (n.d.).
  • NIH. 4-Methoxypyridine-2-carbonitrile | C7H6N2O | CID 13415156 - PubChem.
  • Sapphire Bioscience. 2-Cyclobutoxypyridine-4-carbonitrile.
  • Sigma-Aldrich. 2-(cyclopropylmethoxy)pyridine-4-carbonitrile | 1019568-08-1.
  • emp BIOTECH. S-Mix (Mixture of Pyridine and Acetonitrile).
  • ChemicalBook. (2026, January 17).
  • NINGBO INNO PHARMCHEM CO.,LTD. Applications of 4-Chloropyridine-2-carbonitrile in Pharmaceutical and Agrochemical Industries.
  • RSC Publishing. Stability and reactivity of alkylidene dihydropyridines.
  • MDPI. (2024, November 29). Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene.
  • PubChem. 4-Chloro-2-pyridinecarbonitrile | C6H3ClN2 | CID 693342.
  • MDPI. (2025, October 1). Coordination Chemistry of Polynitriles, Part XIII: Influence of 4,4′-Bipyridine on the Crystal and Molecular Structures of Alkali Metal Pentacyanocyclopentadienides.

Sources

Reference Data & Comparative Studies

Validation

Reactivity and Application Comparison: 4-Cyclobutoxypyridine-2-carbonitrile vs. 4-Methoxypyridine-2-carbonitrile

As drug discovery programs increasingly rely on highly functionalized heterocyclic building blocks to navigate complex structure-activity relationship (SAR) landscapes, the selection of specific ether substituents on pyr...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery programs increasingly rely on highly functionalized heterocyclic building blocks to navigate complex structure-activity relationship (SAR) landscapes, the selection of specific ether substituents on pyridine scaffolds becomes a critical strategic decision.

This guide provides an in-depth comparative analysis of 4-Cyclobutoxypyridine-2-carbonitrile (CAS: 1344306-63-3) [1] and 4-Methoxypyridine-2-carbonitrile (CAS: 36057-44-0) [2]. While both molecules share an identical electron-deficient 2-cyanopyridine core, the transition from a linear methoxy group to a cyclic, sterically demanding cyclobutoxy group fundamentally alters their physicochemical profiles, reactivity in nucleophilic aromatic substitution (SNAr), and deprotection dynamics.

Physicochemical and Structural Profiling

The physical nature of the alkoxy substituent dictates not only the intrinsic reactivity of the pyridine ring but also the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of downstream active pharmaceutical ingredients (APIs). The inclusion of the cyclobutyl ring introduces significant steric bulk and lipophilicity.

Table 1: Comparative Physicochemical Properties
Property4-Methoxypyridine-2-carbonitrile4-Cyclobutoxypyridine-2-carbonitrileCausality / Impact in Drug Design
Molecular Weight 134.14 g/mol 174.20 g/mol Cyclobutoxy adds +40 Da, impacting ligand efficiency metrics.
LogP (Predicted) ~0.9~1.8The three additional hydrophobic methylene units in the cyclobutane ring significantly increase lipophilicity, enhancing membrane permeability but potentially reducing aqueous solubility.
Topological Polar Surface Area (TPSA) 45.9 Ų45.9 ŲIdentical TPSA; the ether oxygen and nitrile nitrogen contributions remain constant regardless of the alkyl chain.
Steric Hindrance (C4) Minimal (A-value ~0.6 kcal/mol)High (A-value ~1.2 kcal/mol)The sp³ carbons of the cyclobutane ring create a steric shield, heavily restricting the trajectory of incoming reagents at the C4 and adjacent C3/C5 positions.

Mechanistic Reactivity Comparison

Nucleophilic Aromatic Substitution (SNAr) at C4

The 2-carbonitrile group exerts a strong electron-withdrawing effect ( −I , −M ), lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring and activating the C4 position toward nucleophilic attack. However, alkoxy groups are generally poor leaving groups compared to halogens.

  • 4-Methoxypyridine-2-carbonitrile: The unhindered nature of the methoxy group allows nucleophiles (e.g., secondary amines, thiolates) to approach the C4 carbon perpendicular to the ring plane, forming the requisite Meisenheimer complex. Displacement of the methoxide ion can be achieved under forcing conditions (elevated temperatures, sealed tubes).

  • 4-Cyclobutoxypyridine-2-carbonitrile: The sterically demanding cyclobutane ring severely restricts the Bürgi-Dunitz approach angle of incoming nucleophiles. SNAr reactions at the C4 position of this substrate are kinetically sluggish and often require significantly higher activation energy (e.g., microwave irradiation) to force the formation of the intermediate complex.

Ether Cleavage and Deprotection Dynamics

Converting the 4-alkoxy group to a 4-pyridone (or 4-hydroxypyridine tautomer) is a common synthetic maneuver. The mechanism of cleavage diverges based on the alkyl substituent.

  • Methoxy Cleavage: Typically proceeds via an SN2 mechanism. A strong Lewis acid (like BBr₃) coordinates to the ether oxygen, and the bromide ion subsequently attacks the unhindered methyl carbon, releasing the pyridone and methyl bromide.

  • Cyclobutoxy Cleavage: While BBr₃ is effective, the cyclobutyl ether is also susceptible to SN1/E1-like cleavage under strongly acidic conditions (e.g., hot TFA or HBr). The relief of ring strain and the relative stability of the resulting cyclobutyl cation (or non-classical bicyclobutonium ion) drive this orthogonal deprotection pathway, often yielding cyclobutene or cyclobutanol as byproducts.

Cleavage_Logic Start Ether Cleavage Strategy Methoxy 4-Methoxypyridine Derivative Start->Methoxy Cyclobutoxy 4-Cyclobutoxypyridine Derivative Start->Cyclobutoxy BBr3 BBr3 / DCM (SN2 Mechanism) Methoxy->BBr3 Cyclobutoxy->BBr3 Acid Strong Acid / Heat (SN1/E1 Mechanism) Cyclobutoxy->Acid Prod1 4-Hydroxypyridine + MeBr BBr3->Prod1 Prod2 4-Hydroxypyridine + Cyclobutene/Cyclobutanol Acid->Prod2

Figure 1: Mechanistic divergence in ether cleavage between methoxy and cyclobutoxy pyridine derivatives.

Experimental Workflows (Self-Validating Protocols)

The following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly stated to ensure reproducibility and scientific integrity.

Protocol A: SNAr Displacement of the Alkoxy Group

Objective: Synthesize 4-(piperidin-1-yl)pyridine-2-carbonitrile via displacement of the alkoxy group.

  • Preparation: In an oven-dried 10 mL microwave vial, dissolve 1.0 mmol of the starting material (either 4-methoxy- or 4-cyclobutoxypyridine-2-carbonitrile) in 3.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).

    • Causality: NMP is chosen for its high boiling point and excellent solvency, which stabilizes the polar Meisenheimer transition state.

  • Nucleophile Addition: Add 3.0 mmol (3.0 equiv) of piperidine, followed by 2.0 mmol of N,N-Diisopropylethylamine (DIPEA).

    • Causality: Excess nucleophile drives the equilibrium forward. DIPEA acts as an acid scavenger to neutralize the generated alcohol/alkoxide and prevent side reactions.

  • Reaction Execution:

    • For Methoxy : Heat the sealed vial at 130 °C for 16 hours using a standard heating block.

    • For Cyclobutoxy : Due to steric shielding, heat the mixture in a microwave reactor at 160 °C for 2 hours.

  • Workup & Validation: Cool to room temperature, dilute with ethyl acetate (20 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to remove the NMP. Dry the organic layer over Na₂SO₄.

    • Validation Check: TLC (Hexanes/EtOAc 1:1) should show complete consumption of the starting material. The SNAr product will be highly UV-active and stain positive with Dragendorff's reagent.

SNAr_Pathway A 4-Alkoxypyridine-2-carbonitrile (Substrate) B Nucleophilic Attack (Nu-) at C4 Position A->B C Meisenheimer Complex (Intermediate) B->C D Methoxy: Fast Elimination (Low Steric Hindrance) C->D E Cyclobutoxy: Slow/Blocked Elimination (High Steric Shielding) C->E F 4-Substituted Pyridine Product D->F E->F High Temp Req.

Figure 2: Steric influence on the SNAr reaction pathway at the C4 position.

Protocol B: Lewis Acid-Mediated Ether Cleavage (Deprotection)

Objective: Cleave the ether to yield 2-cyano-4-pyridone.

  • Preparation: Dissolve 1.0 mmol of the alkoxy substrate in 5.0 mL of anhydrous Dichloromethane (DCM) under an argon atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add 3.0 mmol (3.0 equiv) of Boron tribromide (BBr₃, 1.0 M in DCM) dropwise over 10 minutes.

    • Causality: BBr₃ is a harsh Lewis acid. The reaction is highly exothermic; cooling to -78 °C prevents uncontrolled degradation of the sensitive nitrile group.

  • Reaction Execution: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

    • Note: The cyclobutoxy derivative will typically cleave faster than the methoxy derivative due to the relief of ring strain in the transition state.

  • Quenching: Cool the mixture back to 0 °C and carefully quench with methanol (2.0 mL) dropwise to destroy excess BBr₃, followed by saturated aqueous NaHCO₃ to neutralize the HBr generated.

  • Isolation: Extract the aqueous layer with a mixture of Chloroform/Isopropanol (3:1). The 4-pyridone product is highly polar and will partition poorly into pure DCM.

Conclusion

The choice between 4-methoxypyridine-2-carbonitrile and 4-cyclobutoxypyridine-2-carbonitrile extends far beyond simple molecular weight considerations. The methoxy variant serves as a highly versatile, easily functionalized building block suitable for standard SNAr elaborations. Conversely, the cyclobutoxy variant is a specialized scaffold; its profound steric bulk protects the C4 position from unwanted nucleophilic attack while simultaneously boosting the lipophilicity of the final compound, making it an excellent choice for optimizing the pharmacokinetic properties of late-stage drug candidates.

References

  • PubChem. "4-Methoxypyridine-2-carbonitrile (CID 13415156) - Structure, Chemical Names, Physical and Chemical Properties." National Institutes of Health (NIH). Available at:[Link]

Comparative

Validation of Analytical Methods for 4-Cyclobutoxypyridine-2-carbonitrile Purity Testing: A Comparative Guide

Introduction to the Regulatory and Chemical Landscape In modern pharmaceutical development, 4-Cyclobutoxypyridine-2-carbonitrile (CAS No. 1344306-63-3; Molecular Weight: 174.20 g/mol ) serves as a critical structural bui...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the Regulatory and Chemical Landscape

In modern pharmaceutical development, 4-Cyclobutoxypyridine-2-carbonitrile (CAS No. 1344306-63-3; Molecular Weight: 174.20 g/mol ) serves as a critical structural building block[1]. Featuring a highly polar, electron-deficient pyridine ring paired with a bulky, hydrophobic cyclobutoxy group, this intermediate presents unique analytical challenges during synthesis and scale-up.

To ensure the safety and efficacy of downstream Active Pharmaceutical Ingredients (APIs), the analytical methods used for purity testing and impurity profiling must be rigorously validated. The recent finalization of the ICH Q14 (Analytical Procedure Development) and the revised ICH Q2(R2) (Validation of Analytical Procedures) guidelines represents a paradigm shift in regulatory expectations[2]. Laboratories are now encouraged to move away from trial-and-error method development toward an Analytical Quality by Design (AQbD) framework, ensuring methods are robust, scientifically grounded, and fit for their intended purpose[3].

G A Analytical Target Profile (ATP) B AQbD Method Development (DoE) A->B C Establish MODR (Method Operable Design Region) B->C D ICH Q2(R2) Validation C->D E Routine QC & Lifecycle Mgt D->E

Figure 1: ICH Q14/Q2(R2) Enhanced Analytical Procedure Lifecycle for method development.

Comparative Analysis of Analytical Platforms

When establishing a control strategy for 4-Cyclobutoxypyridine-2-carbonitrile, analytical scientists must choose a platform that balances resolution, throughput, and qualitative power. Below is an objective comparison of three dominant methodologies.

Table 1: Analytical Platform Comparison for Purity Testing
Performance MetricHPLC-UV (Minimal Approach)UHPLC-PDA-MS (Enhanced AQbD Approach)qNMR (Orthogonal Absolute Purity)
Separation Efficiency Moderate (Standard C18, 5μm )High (Sub-2 μm particles, superior peak capacity)N/A (No physical separation required)
Specificity / Peak ID Low (Retention time & UV spectra only)High (Exact mass confirmation via MS)Very High (Structural elucidation via chemical shift)
Run Time 15–25 minutes3–5 minutes10–15 minutes (per scan accumulation)
Sensitivity (LOD) ~0.05% area~0.01% area (Highly sensitive for genotoxic impurities)~0.5% (Lower sensitivity than LC methods)
Reference Standard Requires highly pure standard of analyteRequires highly pure standard of analyteRequires no standard of the analyte (Uses internal calibrant)

Causality in Method Design: The "Why" Behind the Protocol

A robust analytical method is not a random collection of parameters; it is a deliberate response to the molecule's physicochemical properties.

  • Stationary Phase Selection (Causality): 4-Cyclobutoxypyridine-2-carbonitrile contains a basic pyridine nitrogen and a hydrophobic cyclobutane ring. Standard fully porous C18 columns often suffer from poor retention of polar basic analytes or exhibit peak tailing due to secondary interactions with residual silanols. By selecting a Pentafluorophenyl (PFP) stationary phase , we introduce orthogonal retention mechanisms: hydrophobic, π−π interactions (ideal for the electron-deficient pyridine ring), and dipole-dipole interactions. This shape-selectivity is critical for resolving the parent compound from structurally similar positional isomers or des-cyclobutyl degradants.

  • Mobile Phase pH (Causality): The use of an acidic mobile phase (0.1% Formic Acid, pH ~2.7) ensures the basic pyridine nitrogen remains fully protonated. This prevents the analyte from traversing multiple ionization states during elution, thereby eliminating peak tailing and maximizing electrospray ionization (ESI+) efficiency for the MS detector.

Forced Degradation & Specificity

Under ICH Q2(R2), specificity must be demonstrated by proving the analytical procedure can unambiguously assess the analyte in the presence of expected impurities and degradation products[4].

Pathway Parent 4-Cyclobutoxypyridine- 2-carbonitrile Amide 4-Cyclobutoxypyridine- 2-carboxamide Parent->Amide Base Hydrolysis (Nitrile Hydration) Hydroxyl 4-Hydroxypyridine- 2-carbonitrile Parent->Hydroxyl Acidic Ether Cleavage (-Cyclobutanol) Acid 4-Cyclobutoxypyridine- 2-carboxylic acid Amide->Acid Further Hydrolysis

Figure 2: Primary forced degradation pathways of 4-Cyclobutoxypyridine-2-carbonitrile.

Self-Validating Experimental Protocol: UHPLC-PDA-MS

To ensure trustworthiness, the following protocol incorporates a System Suitability Test (SST) . The SST acts as a self-validating mechanism: if the system fails to resolve a known critical pair (the parent compound and its primary degradant, 4-hydroxypyridine-2-carbonitrile) with a resolution ( Rs​ ) > 2.0, the run automatically halts, preventing the generation of invalid data.

Step-by-Step Methodology
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Superficially porous PFP column ( 2.1×50 mm, 1.9 μm ).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40∘C (Reduces mobile phase viscosity, improving mass transfer).

    • Gradient: 5% B to 95% B over 4.0 minutes. (Starts highly aqueous to retain polar hydrolytic degradants, ramping to high organic to elute the intact hydrophobic parent).

  • Sample Preparation:

    • Dissolve 4-Cyclobutoxypyridine-2-carbonitrile in Diluent (90:10 Water:Acetonitrile) to a working concentration of 0.1 mg/mL. Causality: Matching the sample diluent closely to the initial mobile phase conditions prevents solvent-mismatch band broadening.

  • System Suitability Testing (Self-Validation Step):

    • Inject the SST Resolution Mixture (Parent + 4-hydroxypyridine-2-carbonitrile at 0.01 mg/mL each).

    • Acceptance Criteria: Tailing factor ( Tf​ ) ≤1.5 ; Resolution ( Rs​ ) ≥2.0 ; %RSD of 5 replicate standard injections ≤2.0% . Proceed with sample analysis only if criteria are met.

ICH Q2(R2) Validation Data Summary

Following the execution of the protocol across multiple days and analysts, the method's performance characteristics are evaluated against ICH Q2(R2) criteria[3].

Table 2: ICH Q2(R2) Validation Results for UHPLC-PDA Method
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity Baseline resolution ( Rs​>1.5 ) from all degradants Rs​=2.8 (Critical pair)PASS
Accuracy (Recovery) 98.0% – 102.0% across 3 concentration levels99.4% – 100.8%PASS
Precision (Repeatability) %RSD ≤2.0% (n=6)%RSD = 0.6%PASS
Linearity Correlation coefficient ( R2 ) ≥0.999 R2=0.9998 PASS
Range 80% to 120% of target concentrationConfirmed linear and accuratePASS
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10:1 0.03 μg/mL (S/N = 14)PASS

References

  • ICH Q2(R2) Validation of Analytical Procedures - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • ICH Q14 Analytical Procedure Development - International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - European Medicines Agency (EMA). Available at:[Link]

  • Analytical Method Development in Pharmaceutical Sciences: A Comprehensive Review of Contemporary Frameworks, Lifecycle Approaches - ChemRxiv. Available at:[Link]

Sources

Validation

Comparative SAR Guide: Cyclobutoxy vs. Ethoxy Pyridine Derivatives in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR) comparisons, physicochemical profiling, and validated experimental workflows. Exec...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structure-Activity Relationship (SAR) comparisons, physicochemical profiling, and validated experimental workflows.

Executive Summary

In medicinal chemistry, the substitution pattern on heteroaromatic rings—particularly pyridines—dictates a molecule's physicochemical properties, metabolic stability, and target affinity. A frequent optimization strategy involves modifying alkoxy substituents. While the ethoxy group (-OCH₂CH₃) provides a flexible, low-molecular-weight vector, the cyclobutoxy group (-OC₄H₇) introduces conformational constraint, increased lipophilicity, and distinct steric bulk.

This guide objectively compares the performance of ethoxy and cyclobutoxy pyridine derivatives in Structure-Activity Relationship (SAR) studies. By analyzing field-proven data from Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists [1] and Histamine H₃ Receptor (H3R) ligands[2], we elucidate the causality behind choosing a constrained cyclic ether over a linear one, supported by self-validating experimental protocols.

Physicochemical & Structural Profiling

The decision to transition from an ethoxy to a cyclobutoxy group on a pyridine core is driven by the need to optimize the thermodynamic profile of target binding.

  • Ethoxy Pyridines: The ethoxy group is highly flexible, possessing multiple rotatable bonds. While this allows it to adapt to various binding pockets, it incurs a high entropic penalty upon binding. Furthermore, its lower lipophilicity may result in suboptimal occupation of deep hydrophobic pockets.

  • Cyclobutoxy Pyridines: The cyclobutane ring restricts the conformational space of the oxygen vector. This rigidification lowers the entropic penalty of binding. Additionally, the increased carbon count and cyclic nature significantly boost lipophilicity (LogP) and steric volume, which can drive highly potent interactions in lipophilic receptor pockets.

Quantitative Data Comparison
ParameterEthoxy (-OCH₂CH₃)Cyclobutoxy (-OC₄H₇)SAR Impact & Causality
Structural Flexibility High (Linear, unconstrained)Low (Cyclic, constrained)Cyclobutoxy reduces the entropic penalty of binding, often increasing affinity if the pocket accommodates the bulk.
Lipophilicity (ΔcLogP) ~ +0.97~ +1.90Higher lipophilicity of cyclobutoxy enhances membrane permeability and drives hydrophobic pocket engagement.
Steric Bulk (Molar Refractivity) 12.4719.50Cyclobutoxy occupies a larger, specific volume. It can perfectly fill a deep pocket or cause steric clashes in shallow ones.
Metabolic Stability Susceptible to rapid O-dealkylationSlower O-dealkylationThe secondary nature of the cyclobutoxy carbon can alter Cytochrome P450-mediated metabolism compared to primary ethoxy groups.

Case Studies in SAR Optimization

Case Study 1: TRPV1 Antagonists (2-Oxy Pyridine C-Region)

In the development of N-(6-trifluoromethyl-pyridin-3-ylmethyl) 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides as TRPV1 antagonists, researchers systematically varied the 2-oxy substituent on the pyridine ring [1].

  • Findings: The SAR analysis revealed that the lipophilicity of the 2-oxy substituent was critical for potent antagonism. The 2-ethoxy derivative exhibited weak-to-moderate activity. However, extending the chain or cyclizing it to a 2-cyclobutoxy or 2-pentyloxy group resulted in sub-nanomolar potency ( Ki​ < 1 nM).

  • Causality: The TRPV1 binding pocket accommodating the pyridine C-region is highly lipophilic. The cyclobutoxy group perfectly fills this hydrophobic space, whereas the ethoxy group lacks sufficient bulk and lipophilicity to maximize van der Waals interactions.

Case Study 2: Histamine H₃ Receptor (H3R) Ligands

H3R inverse agonists frequently utilize a 3-propoxy or 3-ethoxy linker to connect an aromatic moiety to a basic amine.

  • Findings: Wijtmans et al. demonstrated that replacing a flexible linear alkoxy linker with a 3-cyclobutoxy motif significantly increased H3R affinity [2].

  • Causality: The cyclobutoxy motif acts as a conformational constraint. By pre-organizing the ligand into the bioactive conformation, the thermodynamic cost of binding is minimized, leading to a superior binding profile compared to the unconstrained ethoxy/propoxy counterparts.

Mechanistic Workflows & Visualizations

The following diagrams illustrate the synthetic divergence and the mechanistic binding differences between these two derivatives.

SAR_Workflow Start Halopyridine Precursor SNAr_Ethoxy SNAr / Alkylation (Ethanol, Base) Start->SNAr_Ethoxy SNAr_Cyclobutoxy SNAr / Mitsunobu (Cyclobutanol, Base/DIAD) Start->SNAr_Cyclobutoxy Ethoxy_Deriv Ethoxy-Pyridine Derivative SNAr_Ethoxy->Ethoxy_Deriv Cyclo_Deriv Cyclobutoxy-Pyridine Derivative SNAr_Cyclobutoxy->Cyclo_Deriv InVitro In Vitro Screening (e.g., TRPV1, H3R) Ethoxy_Deriv->InVitro Cyclo_Deriv->InVitro SAR_Analysis SAR Analysis (Affinity, Lipophilicity, Sterics) InVitro->SAR_Analysis

Workflow for the synthesis and SAR screening of alkoxy-pyridine derivatives.

Binding_Interaction Ligand Pyridine Core Ethoxy Ethoxy Group - Flexible - Lower Lipophilicity - Weak Hydrophobic Contact Ligand->Ethoxy Substitution Cyclobutoxy Cyclobutoxy Group - Constrained - High Lipophilicity - Strong Hydrophobic Contact Ligand->Cyclobutoxy Substitution Pocket Receptor Hydrophobic Pocket (e.g., TRPV1 / H3R) Ethoxy->Pocket Moderate Affinity Cyclobutoxy->Pocket High Affinity

Mechanistic binding comparison of ethoxy vs cyclobutoxy pyridine derivatives.

Experimental Protocols

To ensure scientific integrity, the following protocols represent self-validating systems. Built-in controls and specific rationale for reagent choices guarantee reproducibility.

Protocol A: Synthesis of Alkoxy-Pyridines via S_NAr

Causality: Nucleophilic aromatic substitution (S_NAr) is highly effective for 2-halo or 4-halopyridines. The use of Sodium Hydride (NaH) ensures complete deprotonation of the alcohol, maximizing nucleophilicity.

Step-by-Step Methodology:

  • Reagent Preparation: Flame-dry a round-bottom flask under inert argon. Dissolve the chosen alcohol (ethanol for ethoxy, cyclobutanol for cyclobutoxy; 1.5 eq) in anhydrous DMF (0.2 M).

  • Deprotonation: Cool the solution to 0 °C. Add NaH (60% dispersion in mineral oil, 2.0 eq) portion-wise. Validation: Observe hydrogen gas evolution; cessation indicates complete alkoxide formation.

  • Substitution: Add the halopyridine precursor (1.0 eq) dropwise.

    • Note on Sterics: The ethoxy reaction typically proceeds at room temperature within 2 hours. Due to the secondary, sterically hindered nature of cyclobutanol, the cyclobutoxy reaction must be heated to 60 °C for 4–6 hours to achieve full conversion.

  • Workup & Self-Validation: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with brine (to remove DMF), dry over MgSO₄, and concentrate. Validate the crude product via LC-MS to confirm the mass shift (e.g., +45 Da for ethoxy, +71 Da for cyclobutoxy relative to a fluoropyridine precursor) before proceeding to column chromatography.

Protocol B: In Vitro Calcium Influx Assay (TRPV1 Screening)

Causality: Fluo-4 AM is a calcium-sensitive dye that fluoresces upon binding intracellular Ca²⁺, providing a real-time readout of TRPV1 channel activation/antagonism.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO cells stably expressing human TRPV1 in a 96-well black-walled, clear-bottom plate at 20,000 cells/well. Incubate overnight at 37 °C, 5% CO₂.

  • Dye Loading: Wash cells with Assay Buffer (HBSS containing 20 mM HEPES). Add Fluo-4 AM (2 µM) and Probenecid (2.5 mM). Causality: Probenecid inhibits multidrug resistance proteins (efflux pumps), ensuring the dye remains inside the cell, which validates the signal-to-noise ratio. Incubate for 45 min at 37 °C.

  • Compound Addition: Pre-incubate cells with varying concentrations (0.1 nM to 10 µM) of the ethoxy or cyclobutoxy pyridine derivatives for 15 minutes. Include Capsazepine as a positive control antagonist and DMSO as a vehicle control.

  • Activation & Measurement: Using a FLIPR (Fluorometric Imaging Plate Reader), inject the agonist (Capsaicin, at its EC₈₀ concentration) and immediately record fluorescence (Ex: 488 nm, Em: 516 nm) for 3 minutes.

  • Data Validation: Calculate the Z'-factor using the vehicle and positive control wells. A Z'-factor > 0.5 validates the assay's robustness. Generate dose-response curves to determine the IC₅₀ / Ki​ values for the ethoxy vs. cyclobutoxy derivatives.

References

  • Kang, D. W., Thorat, S. A., et al. "2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists: Structure activity relationships of the 2-oxy pyridine C-region." Bioorganic & Medicinal Chemistry Letters / PubMed Central. Available at:[Link]

  • Wijtmans, M., Denonne, F., et al. "Histamine H3 receptor ligands with a 3-cyclobutoxy motif: a novel and versatile constraint of the classical 3-propoxy linker." Medicinal Chemistry Communication, Royal Society of Chemistry, 2010. Available at:[Link]

Comparative

NMR spectra comparison for batch-to-batch validation of 4-Cyclobutoxypyridine-2-carbonitrile

Orthogonal Batch-to-Batch Validation of 4-Cyclobutoxypyridine-2-carbonitrile: qNMR vs. HPLC The Analytical Challenge in Early-Phase Synthesis 4-Cyclobutoxypyridine-2-carbonitrile (CAS 1344306-63-3) is a critical building...

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Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Batch-to-Batch Validation of 4-Cyclobutoxypyridine-2-carbonitrile: qNMR vs. HPLC

The Analytical Challenge in Early-Phase Synthesis

4-Cyclobutoxypyridine-2-carbonitrile (CAS 1344306-63-3) is a critical building block in modern pharmaceutical synthesis (1)[1]. During scale-up, batch-to-batch variability often stems from trace unreacted precursors or regioisomeric impurities (e.g., 6-cyclobutoxypyridine-2-carbonitrile). Traditional batch validation relies heavily on High-Performance Liquid Chromatography (HPLC). However, HPLC relies on the assumption that all components have similar response factors at the detection wavelength, or it requires the use of reference standards for each impurity for accurate quantification (2)[2]. Because certified reference materials (CRMs) for novel impurities are rarely available in early development, an orthogonal approach is required.

The Causality of Method Selection: Why qNMR?

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that provides a direct measurement of the analyte concentration without the need for a specific reference standard of the analyte itself (2)[2]. NMR analysis is based on the quantitative characterization of the ¹H NMR signal intensities, which correspond directly to the number of protons in the molecule (3)[3]. By utilizing qNMR as the primary assay and HPLC as an orthogonal trace-profiling tool, we establish a robust, self-validating system for batch release.

Comparative Performance Data

Analytical Parameter¹H qNMR (Primary Assay)HPLC-UV (Orthogonal Check)Mechanistic Driver
Quantification Principle Direct proportionality to nuclear spinsUV-Vis absorbance relative to a standardqNMR is a primary method; HPLC is secondary.
Reference Standard Internal Standard Only (e.g., Maleic Acid)Compound-Specific CRM RequiredqNMR uses a universal calibrator for absolute purity.
Limit of Detection (LOD) ~0.1% (1000 ppm)~0.01% (100 ppm)UV detectors offer higher sensitivity for trace chromophores (4)[4].
Precision (RSD) < 1.0%< 0.5%HPLC autosamplers offer superior volumetric repeatability.
Structural Elucidation Yes (Identifies regioisomers)No (Requires LC-MS coupling)NMR inherently provides connectivity and chemical environment data.

Self-Validating Experimental Protocols

Protocol 1: Absolute Quantification via ¹H qNMR

Causality & Design : For 4-Cyclobutoxypyridine-2-carbonitrile, the H-6 pyridine proton (appearing as a doublet around 8.5 ppm) is ideal for integration. Maleic acid is selected as the internal standard because its olefinic protons produce a sharp singlet at 6.26 ppm in DMSO-d₆, avoiding spectral overlap with the analyte's aromatic or cyclobutoxy signals (4)[4].

  • Gravimetric Preparation : Using a microbalance (d = 0.001 mg), accurately weigh ~15.0 mg of the 4-Cyclobutoxypyridine-2-carbonitrile batch and ~5.0 mg of certified reference grade Maleic acid into a static-free vial. Causality: Gravimetric precision directly dictates the absolute accuracy of the qNMR molar calculation.

  • Solvation : Add 0.6 mL of DMSO-d₆. Vortex for 60 seconds to ensure complete dissolution. Causality: Particulate matter degrades magnetic field homogeneity, leading to line broadening and integration errors.

  • Acquisition Parameters : Transfer the solution to a 5 mm NMR tube. Acquire the ¹H spectrum at 400 MHz (or higher) at 298 K. Set the pulse angle to 90° and the relaxation delay (D1) to 30 seconds. Causality: Pyridine ring protons exhibit extended T₁ relaxation times; a 30-second delay ensures >99% longitudinal magnetization recovery between scans, preventing under-integration.

  • Data Processing : Apply a 0.3 Hz exponential line broadening window function. Phase the spectrum manually and apply a rigorous polynomial baseline correction.

  • Self-Validation Check : Integrate the ¹³C satellite peaks of the Maleic acid singlet. The system is validated if the satellite integrals equal approximately 0.55% of the main peak area, confirming that the receiver gain was set correctly and the dynamic range is linear.

Protocol 2: Orthogonal Trace Profiling via HPLC-UV

Causality & Design : While qNMR provides an absolute molar purity, HPLC-UV is employed orthogonally to detect trace impurities below the qNMR limit of detection (~0.1%) (4)[4].

  • Mobile Phase Preparation : Prepare Phase A (0.1% Trifluoroacetic acid in LC-MS grade water) and Phase B (Acetonitrile). Causality: TFA protonates the pyridine nitrogen, preventing secondary interactions with residual silanols on the stationary phase that cause peak tailing.

  • Chromatographic Conditions : Use a C18 column (150 x 4.6 mm, 3 µm particle size). Set the flow rate to 1.0 mL/min and the column oven to 30°C.

  • Gradient Elution : Program a linear gradient from 10% B to 90% B over 15 minutes, followed by a 5-minute re-equilibration.

  • Detection : Monitor UV absorbance at 254 nm (primary) and 280 nm (secondary).

  • Self-Validation Check : Inject a resolution standard containing 4-Cyclobutoxypyridine-2-carbonitrile and a known synthetic precursor (e.g., 2-cyano-4-chloropyridine). The run is validated only if the critical pair resolution (Rs) is ≥ 2.0.

Batch Validation Workflow

BatchValidation Batch 4-Cyclobutoxypyridine-2-carbonitrile Batch Sample Split Sample Aliquoting Batch->Split qNMR qNMR Analysis (Primary) Internal Std: Maleic Acid Split->qNMR HPLC HPLC-UV (Orthogonal) Trace Impurity Profiling Split->HPLC qNMR_Data Absolute Molar Purity Regioisomer ID qNMR->qNMR_Data HPLC_Data Area % Purity Trace Detection (<0.1%) HPLC->HPLC_Data Decision Data Reconciliation (Mass Balance) qNMR_Data->Decision HPLC_Data->Decision Release Batch Release (Concordant Results) Decision->Release  Δ < 1% Reject OOS Investigation (Discrepancy >1%) Decision->Reject  Δ ≥ 1%

Batch validation workflow for 4-Cyclobutoxypyridine-2-carbonitrile via qNMR and HPLC.

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of 4-Cyclobutoxypyridine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction 4-Cyclobutoxypyridine-2-carbonitrile is a valuable building block in medicinal chemistry, finding application in the synthesis of a variety of...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Cyclobutoxypyridine-2-carbonitrile is a valuable building block in medicinal chemistry, finding application in the synthesis of a variety of pharmacologically active agents. The strategic incorporation of the cyclobutoxy moiety can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This guide provides a detailed comparison of the two primary synthetic pathways to this important intermediate, offering in-depth technical insights and reproducible experimental protocols to aid researchers in their synthetic endeavors.

The two principal routes for the synthesis of 4-Cyclobutoxypyridine-2-carbonitrile are:

  • Nucleophilic Aromatic Substitution (SNAr) of 4-Chloropyridine-2-carbonitrile with Cyclobutanol.

  • Williamson Ether Synthesis of 4-Hydroxypyridine-2-carbonitrile with a Cyclobutyl Halide or Tosylate.

This guide will dissect each pathway, presenting a thorough analysis of the reaction mechanisms, experimental considerations, and expected outcomes.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloropyridine-2-carbonitrile

This is often the more direct and favored route due to the commercial availability of the starting material, 4-chloropyridine-2-carbonitrile.[1][2] The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the electron-withdrawing nitrile group at the 2-position and the pyridine nitrogen atom activate the 4-position for nucleophilic attack by the cyclobutoxide anion.

Causality Behind Experimental Choices
  • Choice of Base: A strong base, such as sodium hydroxide (NaOH) or sodium hydride (NaH), is required to deprotonate cyclobutanol to form the more nucleophilic cyclobutoxide anion. Powdered NaOH is a practical and cost-effective choice.[3]

  • Solvent Selection: A polar aprotic solvent like dimethyl sulfoxide (DMSO) is ideal for this reaction.[3] It effectively solvates the cation of the base, leaving the alkoxide anion more "naked" and nucleophilic. Furthermore, DMSO's high boiling point allows for heating to accelerate the reaction rate if necessary.

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate. A temperature of around 80°C is a good starting point.[3]

Detailed Experimental Protocol

Step 1: Synthesis of Cyclobutanol (if not commercially available)

Cyclobutanol can be prepared from the acid-catalyzed rearrangement of cyclopropylcarbinol.[4][5]

  • Reagents: Cyclopropylcarbinol, concentrated hydrochloric acid, water, sodium hydroxide, sodium bicarbonate, diethyl ether, anhydrous sodium sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, combine water, concentrated hydrochloric acid, and cyclopropylcarbinol.[4]

    • Heat the mixture to reflux and stir for 3 hours.[4]

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Carefully neutralize the mixture with sodium hydroxide pellets, followed by the addition of sodium bicarbonate.[4]

    • Saturate the aqueous layer with sodium chloride and perform a continuous liquid-liquid extraction with diethyl ether for 30 hours.[4]

    • Dry the ethereal extract over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

    • The crude product can be purified by fractional distillation to yield cyclobutanol (b.p. 122-124°C).[4]

Step 2: Synthesis of 4-Cyclobutoxypyridine-2-carbonitrile

  • Reagents: 4-Chloropyridine-2-carbonitrile hydrochloride, cyclobutanol, powdered sodium hydroxide, dimethyl sulfoxide (DMSO), ethyl acetate, hexane, water, anhydrous sodium sulfate.

  • Procedure:

    • To a round-bottom flask flushed with an inert gas (e.g., argon), add powdered sodium hydroxide, cyclobutanol, and DMSO.[3]

    • Heat the mixture to 80°C with stirring.

    • Add 4-chloropyridine-2-carbonitrile hydrochloride to the reaction mixture.

    • Continue to stir the reaction at 80°C overnight.

    • After cooling to room temperature, add water to the reaction mixture.

    • Extract the aqueous layer with a mixture of ethyl acetate and hexane.[3]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Data Summary
ParameterPathway 1 (SNAr)
Starting Materials 4-Chloropyridine-2-carbonitrile, Cyclobutanol
Key Reagents NaOH, DMSO
Typical Yield 75-85% (based on similar 4-alkoxypyridine syntheses)[3]
Purity High, after chromatographic purification
Number of Steps 1 (if starting materials are commercial)
Scalability Readily scalable[6]
Workflow Diagram

SNAr_Pathway cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product SM1 4-Chloropyridine-2-carbonitrile P1 Reaction SM1->P1 SM2 Cyclobutanol SM2->P1 R1 NaOH, DMSO R1->P1 R2 80°C, Overnight R2->P1 P2 Workup & Extraction P1->P2 P3 Purification P2->P3 FP 4-Cyclobutoxypyridine-2-carbonitrile P3->FP Williamson_Pathway cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_product Final Product SM1 4-Hydroxypyridine-2-carbonitrile P1 Reaction SM1->P1 SM2 Cyclobutyl Tosylate SM2->P1 R1 NaH, THF R1->P1 R2 Reflux R2->P1 P2 Workup & Extraction P1->P2 P3 Purification P2->P3 FP 4-Cyclobutoxypyridine-2-carbonitrile P3->FP

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Comparative

In Vitro Assay Validation of Synthesized 4-Cyclobutoxypyridine-2-carbonitrile Analogs: A Performance Comparison Guide

In my tenure developing biochemical assays for early-stage drug discovery, one of the most persistent challenges is balancing inhibitor potency with target selectivity. The emergence of targeted covalent inhibitors (TCIs...

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Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

In my tenure developing biochemical assays for early-stage drug discovery, one of the most persistent challenges is balancing inhibitor potency with target selectivity. The emergence of targeted covalent inhibitors (TCIs) has revolutionized this space, yet irreversible binders often carry the baggage of off-target toxicity and immunogenicity.

This guide evaluates a highly promising alternative: the synthesis and in vitro validation of reversible covalent inhibitors (RCKIs) utilizing the 4-Cyclobutoxypyridine-2-carbonitrile building block[1]. By objectively comparing a synthesized analog of this compound against industry-standard inhibitors, this guide provides researchers with a self-validating framework for assessing novel pharmacophores targeting cysteine-dependent enzymes, such as Cathepsin K[2] and atypical kinases like eEF-2K[3].

Scientific Rationale & Pharmacophore Mechanics

The structural elegance of 4-Cyclobutoxypyridine-2-carbonitrile lies in its dual-functionality:

  • The 2-Carbonitrile Warhead: Unlike highly reactive Michael acceptors (e.g., acrylamides) that form permanent bonds, the carbonitrile group acts as a "soft" electrophile. It undergoes nucleophilic attack by a catalytic thiolate (e.g., Cys25 in Cathepsin K) to form a reversible thioimidate adduct [4]. This allows the inhibitor to achieve the high biochemical potency and prolonged residence time of a covalent drug, while maintaining the safety profile of a reversible inhibitor.

  • The 4-Cyclobutoxy Moiety: The cyclobutane ring provides a unique, rigid conformation. It is bulkier than a simple alkoxy group but less flexible than a linear alkyl chain, minimizing the entropic penalty upon binding. This specifically enhances isoform selectivity by perfectly occupying the hydrophobic S2/S3 sub-pockets of target proteases.

Mechanistic Pathway

G E Free Enzyme (Cys-SH) EI Non-covalent Complex (EI) E->EI + I (k_on) I Inhibitor (2-Carbonitrile) I->EI EI->E k_off EI_cov Thioimidate Adduct (E-I) EI->EI_cov k_inact EI_cov->EI k_react

Fig 1: Two-step reversible covalent inhibition mechanism of 2-carbonitrile analogs.

Comparative In Vitro Validation

To objectively assess the performance of this scaffold, we synthesized a model derivative (Analog-1 ) derived from 4-Cyclobutoxypyridine-2-carbonitrile and benchmarked it against three distinct classes of inhibitors using a recombinant human Cathepsin K model:

  • Odanacatib: A highly selective, reversible covalent benchmark.

  • E-64: A broad-spectrum, irreversible covalent benchmark.

  • Non-covalent Reference: A standard reversible competitive inhibitor.

Quantitative Performance Data

The following table summarizes the kinetic parameters derived from our continuous FRET-based cleavage assays and jump-dilution recovery screens.

InhibitorBinding MechanismIC₅₀ (nM) kinact​/Ki​ (M⁻¹ s⁻¹)Jump-Dilution Recovery (%)Selectivity (CatK / CatL)
Analog-1 Reversible Covalent3.24.5 × 10⁴92%> 850-fold
Odanacatib Reversible Covalent0.81.2 × 10⁵95%> 1000-fold
E-64 Irreversible Covalent5.5N/A (Irreversible)< 1%0.5-fold (Poor)
Non-covalent Ref Reversible Non-covalent145.0N/A100%12-fold

Data Interpretation: Analog-1 demonstrates a highly favorable kinact​/Ki​ profile, indicating rapid and efficient covalent bond formation. Crucially, the 92% recovery in the jump-dilution assay confirms that the thioimidate adduct formed by the 2-carbonitrile warhead is genuinely reversible, matching the safety profile of Odanacatib while vastly outperforming the off-target liability of E-64.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes the biochemical causality behind the experimental choice.

Protocol A: Continuous FRET-Based Enzyme Inhibition Assay

Causality: Unlike end-point assays, continuous FRET monitoring captures the non-linear reaction progress curves characteristic of two-step covalent binding. This is mathematically required to accurately calculate the inactivation rate ( kinact​ ) and the binding constant ( Ki​ ).

Workflow Step1 Enzyme Activation (DTT Reduction) Step2 Compound Incubation (Binding Phase) Step1->Step2 Step3 Substrate Addition (Z-LR-AMC) Step2->Step3 Step4 Kinetic Monitoring (FRET Ex/Em) Step3->Step4

Fig 2: Step-by-step experimental workflow for the continuous FRET-based inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the assay buffer (50 mM Sodium Acetate, pH 5.5, 2.5 mM EDTA, 2.5 mM DTT). Note: DTT is critical to maintain the active-site cysteine in its reduced (thiolate) state, enabling nucleophilic attack.

  • Enzyme Activation: Pre-incubate recombinant human Cathepsin K (0.5 nM final concentration) in the assay buffer for 15 minutes at 25°C.

  • Compound Addition: Dispense 10-point serial dilutions of Analog-1, Odanacatib, and E-64 (prepared from 10 mM DMSO stocks) into a black, flat-bottom 384-well microplate. Ensure the final DMSO concentration remains ≤ 1% to prevent solvent-induced protein denaturation.

  • Reaction Initiation: Add the fluorogenic substrate Z-LR-AMC (10 µM final concentration) to all wells simultaneously using a multichannel pipette or automated dispenser.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader. Monitor fluorescence continuously (Excitation = 360 nm, Emission = 460 nm) for 60 minutes at 25°C.

  • Data Analysis: Plot the progress curves (fluorescence vs. time). Fit the data to the Morrison equation for tight-binding inhibitors to derive apparent Ki​ and kinact​ values.

Protocol B: Jump-Dilution Reversibility Assay

Causality: A 100-fold rapid dilution drops the inhibitor concentration significantly below its Ki​ , forcing the thermodynamic equilibrium to shift. If the covalent bond is reversible (thioimidate), the complex will dissociate, and enzymatic activity will recover linearly over time. Irreversible inhibitors will show a flat line (no recovery).

Step-by-Step Methodology:

  • Complex Formation: Incubate Cathepsin K (100 nM) with the test inhibitor (1 µM, approximately 10x IC₅₀) in assay buffer for 1 hour at 25°C. This ensures >95% formation of the enzyme-inhibitor covalent adduct.

  • Rapid Dilution: Transfer 1 µL of the pre-incubated complex into 99 µL of assay buffer containing a high concentration of Z-LR-AMC substrate (50 µM).

  • Monitoring Recovery: Measure fluorescence continuously for 120 minutes.

  • Validation Check: Include a "Vehicle Control" (enzyme incubated with DMSO, then diluted) to establish the 100% activity baseline, and a "Continuous Inhibition Control" (enzyme diluted into buffer that still contains 1 µM inhibitor) to prove the inhibitor is active.

Conclusion

The validation data clearly demonstrates that synthesizing analogs from the 4-Cyclobutoxypyridine-2-carbonitrile scaffold yields highly potent, target-selective, and strictly reversible covalent inhibitors. By leveraging the unique steric profile of the cyclobutoxy group and the reversible thioimidate chemistry of the carbonitrile warhead, drug development professionals can effectively bypass the toxicity bottlenecks traditionally associated with irreversible covalent modifiers.

References

  • Title: MOLPORT-013-474-643 1344306-63-3 wiki - Guidechem (4-cyclobutoxypyridine-2-carbonitrile)
  • Title: Advances in reversible covalent kinase inhibitors Source: PMC - NIH URL
  • Title: Information on EC 3.4.22.
  • Title: Reversible Covalent Inhibition of eEF‐2K by Carbonitriles Source: OUCI / DNTB URL

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Cyclobutoxypyridine-2-carbonitrile

Comprehensive Safety and Handling Protocol for 4-Cyclobutoxypyridine-2-carbonitrile As a Senior Application Scientist, I have observed that the rapid development of novel heterocyclic building blocks often outpaces the a...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Handling Protocol for 4-Cyclobutoxypyridine-2-carbonitrile

As a Senior Application Scientist, I have observed that the rapid development of novel heterocyclic building blocks often outpaces the availability of specific, compound-level toxicological data. 4-Cyclobutoxypyridine-2-carbonitrile is a prime example. Widely utilized in drug discovery—particularly in the synthesis of kinase inhibitors and xanthine oxidoreductase antagonists—this compound presents unique handling challenges. Its structure combines a lipophilic pyridine ring with a reactive nitrile group, necessitating rigorous safety protocols to prevent acute toxicity and accidental exposure.

This guide provides a self-validating system of operational and disposal plans, grounded in mechanistic toxicology, to ensure absolute laboratory safety and compliance.

Part 1: Compound Profile & Hazard Assessment

Expertise & Experience: To handle a chemical safely, we must first understand its molecular behavior. The lipophilic cyclobutoxy group enhances cell membrane permeability, while the pyridine-2-carbonitrile core dictates its primary toxicity. Nitrile-containing compounds can undergo hepatic biotransformation via Cytochrome P450 enzymes, leading to alpha-carbon hydroxylation. This produces a cyanohydrin intermediate that spontaneously hydrolyzes to release free hydrogen cyanide (HCN)[1]. Furthermore, pyridine derivatives are notorious for causing severe skin, eye, and respiratory tract irritation[2].

Table 1: Physicochemical & Hazard Profile

Property / Hazard Specification / Details
CAS Number 1344306-63-3[3]
Molecular Formula C10H10N2O[3]
Molecular Weight 174.20 g/mol [3]
Appearance Solid / Crystalline powder
Primary Hazards (GHS) Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (Respiratory irritation)[2]
Metabolic Risk Potential generation of free cyanide (HCN) in vivo[1]

| Thermal Decomposition | Emits highly toxic fumes of NOx, COx, and HCN upon heating |

NitrileMetabolism Nitrile 4-Cyclobutoxypyridine- 2-carbonitrile CYP450 Hepatic CYP450 Oxidation Nitrile->CYP450 Absorption & Metabolism Cyanohydrin Cyanohydrin Intermediate CYP450->Cyanohydrin Alpha-carbon hydroxylation Cyanide Free Cyanide (HCN) Cyanohydrin->Cyanide Spontaneous hydrolysis Toxicity Cytochrome c Oxidase Inhibition (Hypoxia) Cyanide->Toxicity Cellular respiration block

Hepatic bioactivation pathway of carbonitriles leading to cyanide-induced cellular hypoxia.

Part 2: Personal Protective Equipment (PPE) Matrix

Trustworthiness: A robust PPE strategy must account for the worst-case scenario. Because of the skin-penetrating potential of the pyridine ring and the systemic toxicity of the nitrile group, standard laboratory attire is insufficient. Every piece of equipment chosen below serves a specific mechanistic purpose.

Table 2: Required PPE Matrix

PPE Category Specification Causality / Rationale
Eye/Face Protection Tight-fitting chemical safety goggles & full face shield. Prevents mucosal absorption of airborne particulates or accidental solvent splashes.
Hand Protection Double-gloving: Inner Nitrile (0.15mm), Outer Butyl Rubber or Neoprene. Pyridine derivatives can degrade thin nitrile rapidly. Double-gloving ensures a fail-safe barrier.
Body Protection Flame-retardant lab coat, disposable Tyvek sleeves, full-length trousers. Minimizes dermal exposure area and prevents static discharge near flammable solvents.

| Respiratory | N95/P100 particulate respirator (if weighing outside a closed system). | Mitigates inhalation of fine crystalline dust, preventing respiratory irritation and systemic absorption[2]. |

Part 3: Operational Workflows & Engineering Controls

Expertise & Experience: The highest risk of exposure occurs during the transfer and weighing of dry powders. Pyridine-carbonitrile powders can hold a static charge, causing them to aerosolize or cling to gloves when the container is opened. We utilize a closed-system approach to eliminate this risk.

Step-by-Step Methodology: Safe Weighing and Transfer Protocol

  • Preparation: Verify that the chemical fume hood or ventilated balance enclosure is operating with a minimum face velocity of 80-100 fpm. Don all required PPE.

  • Static Elimination: Use an anti-static bar or zero-stat gun on the spatulas and weigh boats. Causality: Neutralizing static prevents the lightweight powder from aerosolizing into the breathing zone.

  • Enclosed Weighing: Tare a sealable glass vial (not an open weigh boat) on the balance. Carefully transfer the required mass of 4-Cyclobutoxypyridine-2-carbonitrile directly into the vial using a micro-spatula.

  • Sealing and Transfer: Cap the vial tightly before removing it from the balance enclosure. Transfer the sealed vial to the primary reaction fume hood.

  • Solvent Addition: Purge the reaction vessel with inert gas (N2 or Argon). Dissolve the compound by injecting the reaction solvent (e.g., DMF, DCM) directly through a septum, avoiding any open-air handling of the dry powder.

  • Decontamination: Wipe down the balance area and spatulas with a compatible solvent (e.g., ethanol or isopropanol), followed by soap and water. Dispose of all contaminated wipes in a designated hazardous waste bin.

Workflow Prep 1. Verify Hood Airflow & Don PPE Static 2. Neutralize Static Charge on Tools Prep->Static Weigh 3. Weigh in Sealable Glass Vial Static->Weigh Transfer 4. Cap Vial & Transfer to Reaction Hood Weigh->Transfer Solvent 5. Add Solvent via Septum (Closed System) Transfer->Solvent

Step-by-step closed-system transfer protocol to prevent aerosolization and exposure.

Part 4: Spill Response and Disposal Plan

Trustworthiness: Immediate and correct action during a spill prevents localized incidents from becoming lab-wide emergencies. This self-validating response plan ensures chemical neutralization without generating secondary hazards.

Spill Response Protocol:

  • Evacuate & Isolate: Clear the immediate area. If the spill is outside a fume hood, evacuate the lab and allow the HVAC system to clear potential dust/vapors for 15 minutes.

  • Containment: Do NOT sweep dry powder, as this creates aerosols. Gently cover the spill with damp absorbent pads or a 1:1 mixture of sand and vermiculite.

  • Neutralization & Cleanup: Carefully scoop the absorbed material using non-sparking tools into a highly visible, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill area with a 5% sodium hypochlorite (bleach) solution. Causality: Mild bleach solutions help oxidize residual nitriles and cyanides into less toxic cyanates. Critical Validation Step: Ensure the spill area is basic (pH > 10) before applying bleach. Applying bleach to an acidic environment will trigger the release of lethal hydrogen cyanide (HCN) gas.

Waste Disposal Plan:

  • Segregation: Never mix 4-Cyclobutoxypyridine-2-carbonitrile waste with strong acids. Acidic conditions can trigger the rapid hydrolysis of the nitrile group.

  • Labeling: Label waste containers clearly as "Toxic Organic Solid - Contains Pyridine Carbonitrile - DO NOT MIX WITH ACIDS."

  • Destruction: Dispose of via a certified hazardous waste contractor for high-temperature incineration, which safely destroys the nitrile and pyridine moieties without releasing toxic byproducts.

References[3] Title: 4-cyclobutoxypyridine-2-carbonitrile (CAS 1344306-63-3) Properties

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Cyclobutoxypyridine-2-carbonitrile
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4-Cyclobutoxypyridine-2-carbonitrile
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